molecular formula C8H9NO3 B050826 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 54881-17-3

6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B050826
CAS No.: 54881-17-3
M. Wt: 167.16 g/mol
InChI Key: QTGMQKBCDNYHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a high-purity, versatile chemical building block specifically designed for advanced pharmaceutical and heterocyclic chemistry research. This dihydropyridone derivative features a carboxylic acid moiety and an oxo group on a partially saturated pyridine core, making it a privileged scaffold for the synthesis of a wide range of biologically active molecules. Its primary research value lies in its role as a key precursor in the development of novel kinase inhibitors, receptor antagonists, and other therapeutic agents, particularly within central nervous system (CNS) and metabolic disease domains. The compound's structure allows for further functionalization at multiple sites, enabling medicinal chemists to explore structure-activity relationships (SAR) and optimize drug-like properties such as potency and selectivity. Researchers utilize this intermediate in complex multi-step syntheses, including amide coupling reactions, nucleophilic substitutions, and ring-forming transformations, to construct more elaborate molecular architectures. It is offered exclusively for laboratory research applications and is an essential tool for accelerating drug discovery pipelines.

Properties

IUPAC Name

2-ethyl-6-oxo-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-6-3-5(8(11)12)4-7(10)9-6/h3-4H,2H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGMQKBCDNYHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20913749
Record name 2-Ethyl-6-hydroxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20913749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97659-42-2, 54881-17-3
Record name 2-Ethyldihydro-6-oxoisonicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097659422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-6-hydroxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20913749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyldihydro-6-oxoisonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.097.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and efficient synthetic route to 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, a valuable heterocyclic building block for the development of novel pharmaceutical agents. This document details the underlying chemical principles, step-by-step experimental protocols, and relevant data presented in a clear and structured format.

Introduction

This compound belongs to the class of 2-pyridone derivatives, which are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of the ethyl group at the 6-position and the carboxylic acid at the 4-position offers opportunities for further molecular elaboration and interaction with biological targets. This guide outlines a robust two-step synthesis commencing with a Guareschi-Thorpe condensation to construct the core pyridone ring, followed by a hydrolysis step to yield the final carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the Guareschi-Thorpe condensation of ethyl 3-oxopentanoate and cyanoacetamide to form the intermediate, 6-ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile. The subsequent step is the hydrolysis of the nitrile functionality to the desired carboxylic acid.

Synthesis_Pathway cluster_step1 Step 1: Guareschi-Thorpe Condensation cluster_step2 Step 2: Hydrolysis Reactant1 Ethyl 3-oxopentanoate Intermediate 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile Reactant1->Intermediate Reactant2 Cyanoacetamide Reactant2->Intermediate Base Piperidine (catalyst) Base->Intermediate Product This compound Intermediate->Product Hydrolysis_Reagent Aqueous Acid (e.g., HCl) or Aqueous Base (e.g., NaOH) Hydrolysis_Reagent->Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

This step employs the Guareschi-Thorpe condensation, a classic method for the synthesis of substituted 2-pyridones.

Materials:

  • Ethyl 3-oxopentanoate

  • Cyanoacetamide

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxopentanoate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate from the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: 75-85%

Purification: The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the nitrile intermediate to the carboxylic acid. Both acidic and basic conditions can be employed.

Method A: Acidic Hydrolysis

Materials:

  • 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Water

Procedure:

  • Suspend 6-ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux for 8-12 hours. The reaction should be monitored by TLC until the starting material is consumed.[1][2]

  • Upon completion, cool the reaction mixture in an ice bath.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Method B: Basic Hydrolysis

Materials:

  • 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

  • Sodium Hydroxide (or Potassium Hydroxide)

  • Water

  • Hydrochloric Acid (for acidification)

Procedure:

  • Suspend 6-ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 6-10 hours, monitoring the reaction by TLC.[1][2]

  • After the reaction is complete, cool the solution to room temperature.

  • Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The carboxylic acid will precipitate upon acidification.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Expected Yield: 80-90%

Purification: The crude carboxylic acid can be purified by recrystallization from water or an ethanol/water mixture.

Data Presentation

Table 1: Summary of Reactants and Products
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
Ethyl 3-oxopentanoateC₇H₁₂O₃144.17Starting Material (Step 1)
CyanoacetamideC₃H₄N₂O84.08Starting Material (Step 1)
6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrileC₈H₈N₂O148.16Intermediate
This compound C₈H₉NO₃ 167.16 Final Product
Table 2: Physicochemical and Spectroscopic Data (Predicted)
Property6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrileThis compound
Appearance White to off-white solidWhite to pale yellow solid
Melting Point (°C) >250 (with decomposition)>300 (with decomposition)
¹H NMR (DMSO-d₆, ppm) δ 1.1-1.3 (t, 3H), 2.5-2.7 (q, 2H), 6.2-6.4 (s, 1H), 6.7-6.9 (s, 1H), 11.5-12.0 (br s, 1H)δ 1.1-1.3 (t, 3H), 2.5-2.7 (q, 2H), 6.4-6.6 (s, 1H), 7.0-7.2 (s, 1H), 12.0-13.0 (br s, 1H), 11.5-12.0 (br s, 1H)
¹³C NMR (DMSO-d₆, ppm) δ 13-15, 28-30, 105-107, 118-120, 140-142, 150-152, 162-164δ 13-15, 28-30, 108-110, 120-122, 142-144, 152-154, 164-166, 168-170
IR (KBr, cm⁻¹) ~3400 (N-H), ~2220 (C≡N), ~1650 (C=O)~3400 (N-H), ~3000-2500 (O-H), ~1700 (C=O, acid), ~1650 (C=O, pyridone)
Mass Spec (m/z) 149 [M+H]⁺168 [M+H]⁺

Note: Spectroscopic data are predicted based on the chemical structure and data for analogous compounds.

Logical Workflow

The overall workflow for the synthesis and characterization of the target compound is depicted below.

Workflow Start Starting Materials (Ethyl 3-oxopentanoate, Cyanoacetamide) Step1 Guareschi-Thorpe Condensation Start->Step1 Purification1 Purification of Intermediate (Recrystallization) Step1->Purification1 Intermediate 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carbonitrile Purification1->Intermediate Step2 Hydrolysis (Acidic or Basic) Intermediate->Step2 Purification2 Purification of Final Product (Recrystallization) Step2->Purification2 Product This compound Purification2->Product Characterization Characterization (NMR, IR, MS, MP) Product->Characterization

Caption: Experimental workflow for synthesis and analysis.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis for this compound. The described Guareschi-Thorpe condensation followed by hydrolysis provides a reliable route to this valuable heterocyclic compound. The detailed protocols and structured data presentation are intended to support researchers and scientists in the fields of organic synthesis and drug development in their endeavors to explore the potential of this and related molecular scaffolds.

References

The Ascendant Therapeutic Potential of 2-Pyridone-4-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridone scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. When functionalized with a carboxylic acid at the 4-position, these derivatives exhibit a remarkable spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of 2-pyridone-4-carboxylic acid derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to facilitate further research and development in this burgeoning field.

Anticancer Activity

Derivatives of 2-pyridone-4-carboxylic acid have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 2-pyridone-4-carboxylic acid derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below.

Table 1: Anticancer Activity of 2-Pyridone Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Spiro 2-pyridine derivative 9b HepG-2 (Liver)6.89 ± 0.4[1]
Caco-2 (Colon)5.68 ± 0.3[1]
Compound 4c HepG-2 (Liver)0.0132[2]
Caco-2 (Colon)0.007[2]
PC-3 (Prostate)0.005[2]
NFS-60 (Murine Leukemia)0.006[2]
Compound 4f HepG-2 (Liver)Potent[2]
Caco-2 (Colon)Potent[2]
PC-3 (Prostate)Potent[2]
NFS-60 (Murine Leukemia)Potent[2]
Compound A9 (R1) HT-29 (Colon)20.77[3]
Furopyridone derivative 4c KYSE70 (Esophageal)0.655 µg/mL (after 24h)[4]
KYSE150 (Esophageal)0.655 µg/mL (after 24h)[4]

Table 2: Enzyme Inhibition Data for Anticancer 2-Pyridone Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Compound 9b h-DHFR0.192 ± 0.011[1]
EGFR0.109 ± 0.005[1]
Compound 4c PIM-1 Kinase0.110[2][5]
Compound 4f PIM-1 Kinase0.095[2][5]
Pyridine-urea 8b VEGFR-25.0 ± 1.91[6]
Pyridine-urea 8e VEGFR-23.93 ± 0.73[6][7]
Key Signaling Pathways Targeted by Anticancer 2-Pyridone Derivatives

Several critical signaling pathways involved in tumorigenesis have been identified as targets for 2-pyridone-4-carboxylic acid derivatives.

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[8] Overexpression of PIM-1 is associated with various cancers. Certain 2-pyridone derivatives have been shown to be potent inhibitors of PIM-1 kinase.[2][5]

PIM1_Signaling_Pathway Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor binds JAK/STAT JAK/STAT Receptor->JAK/STAT activates PIM-1 PIM-1 JAK/STAT->PIM-1 upregulates Bad Bad PIM-1->Bad phosphorylates (inactivates) c-Myc c-Myc PIM-1->c-Myc stabilizes 2-Pyridone Derivative 2-Pyridone Derivative 2-Pyridone Derivative->PIM-1 inhibits Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bad->Bcl-2/Bcl-xL inhibits Apoptosis Apoptosis Bcl-2/Bcl-xL->Apoptosis inhibits Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation promotes

PIM-1 Kinase Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[9] Dysregulation of the EGFR pathway is a common feature in many cancers.[2] Specific 2-pyridone derivatives have been identified as dual inhibitors of dihydrofolate reductase (DHFR) and EGFR.[1]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR->RAS/RAF/MEK/ERK activates PI3K/AKT PI3K/AKT EGFR->PI3K/AKT activates 2-Pyridone Derivative 2-Pyridone Derivative 2-Pyridone Derivative->EGFR inhibits Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Survival Survival PI3K/AKT->Survival

EGFR Signaling Pathway Inhibition

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[5] Pro-apoptotic members like Bax and Bak are inhibited by anti-apoptotic members like Bcl-2 and Bcl-xL. Some 2-pyridone derivatives have been shown to induce apoptosis by up-regulating Bax and down-regulating Bcl-2.[1]

Apoptosis_Pathway cluster_Mitochondria Mitochondrion Bax/Bak Bax/Bak Cytochrome c Cytochrome c Bax/Bak->Cytochrome c releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade activates Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Bax/Bak activates 2-Pyridone Derivative 2-Pyridone Derivative 2-Pyridone Derivative->Bax/Bak up-regulates Bcl-2 Bcl-2 2-Pyridone Derivative->Bcl-2 down-regulates Bcl-2->Bax/Bak inhibits Apoptosis Apoptosis Caspase Cascade->Apoptosis

Bcl-2 Mediated Apoptosis Induction
Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-pyridone derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with 2-Pyridone Derivatives A->B C Add MTT solution B->C D Incubate and allow formazan formation C->D E Solubilize formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G

MTT Assay Workflow

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compounds.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 2-pyridone derivative for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the cells in PBS containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the 2-pyridone derivative for a specified time.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Antimicrobial Activity

2-pyridone-4-carboxylic acid derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antibacterial Activity of 2-Pyridone-3-carboxylic Acid Derivatives

CompoundE. coli (µg/mL)A. baumannii (µg/mL)S. aureus (µg/mL)C. albicans (µg/mL)Reference
4h 12.79>323.3320.21>323.33[10]
4p 315.34157.679.85>315.34[10]
5c 319.35159.689.98279.32[10]
5f 159.68>319.3519.96>319.35[10]
5j 161.66>323.3340.42>323.33[10]
5l >315.34>315.3419.71315.34[9]
Cefixime 12.525100>100[10]
Ciprofloxacin 0.780.781.56>100[10]
Nystatin >100>100>1001.56[10]
Key Mechanisms of Antimicrobial Action

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA. Quinolone antibiotics are well-known inhibitors of this enzyme. Molecular docking studies suggest that some 2-pyridone derivatives can bind to the active site of DNA gyrase, similar to fluoroquinolones, thereby inhibiting its function.[10]

DNA_Gyrase_Inhibition Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase ADP + Pi ADP + Pi DNA Gyrase->ADP + Pi Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA 2-Pyridone Derivative 2-Pyridone Derivative 2-Pyridone Derivative->DNA Gyrase inhibits ATP ATP ATP->DNA Gyrase Bacterial Cell Death Bacterial Cell Death Supercoiled DNA->Bacterial Cell Death

Mechanism of DNA Gyrase Inhibition

The chaperone-usher pathway is a major mechanism for the assembly of pili on the surface of Gram-negative bacteria. These pili are crucial for bacterial adhesion to host cells and biofilm formation.[11] Certain bicyclic 2-pyridone derivatives, termed pilicides, have been shown to inhibit pilus biogenesis by interfering with the interaction between the chaperone and the usher protein.[12]

Chaperone_Usher_Pathway Pilus Subunits Pilus Subunits Chaperone Chaperone Pilus Subunits->Chaperone binds Chaperone-Subunit Complex Chaperone-Subunit Complex Chaperone->Chaperone-Subunit Complex Usher Usher Chaperone-Subunit Complex->Usher Pilus Assembly Pilus Assembly Usher->Pilus Assembly 2-Pyridone Derivative (Pilicide) 2-Pyridone Derivative (Pilicide) 2-Pyridone Derivative (Pilicide)->Chaperone-Subunit Complex prevents binding to Usher Bacterial Adhesion Bacterial Adhesion Pilus Assembly->Bacterial Adhesion

Chaperone-Usher Pathway Inhibition
Experimental Protocol for Antimicrobial Activity Assessment

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: Prepare two-fold serial dilutions of the 2-pyridone derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

MIC_Determination_Workflow A Prepare Serial Dilutions of Compound B Inoculate with Bacterial Suspension A->B C Incubate at 37°C B->C D Observe for Bacterial Growth C->D E Determine MIC D->E

MIC Determination Workflow

Synthesis of 2-Pyridone-4-Carboxylic Acid Derivatives

A general and efficient strategy for the synthesis of 2-pyridone-4-carboxylic acid derivatives often involves a multicomponent reaction. One common approach is the reaction of an enamine, derived from a β-ketoester, with an α,β-unsaturated compound.

A versatile method for synthesizing functionalized 2-pyridone-3-carboxylic acids starts from 3-formylchromone.[10] This can be achieved through a three-component reaction involving 3-formylchromone, a primary amine, and Meldrum's acid.[10]

General_Synthesis_Workflow 3-Formylchromone 3-Formylchromone Three-Component Reaction Three-Component Reaction 3-Formylchromone->Three-Component Reaction Primary Amine Primary Amine Primary Amine->Three-Component Reaction Meldrum's Acid Meldrum's Acid Meldrum's Acid->Three-Component Reaction Functionalized 2-Pyridone-3-carboxylic Acid Functionalized 2-Pyridone-3-carboxylic Acid Three-Component Reaction->Functionalized 2-Pyridone-3-carboxylic Acid

General Synthetic Approach

Conclusion

2-Pyridone-4-carboxylic acid derivatives represent a versatile and highly promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy against cancer and microbial pathogens, coupled with the elucidation of their mechanisms of action, provides a strong foundation for the rational design and development of novel therapeutics. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these derivatives into clinical applications.

References

An In-depth Technical Guide to the Mechanism of Action of Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Allosteric Modulation of L-type Calcium Channels

Dihydropyridines (DHPs) are a class of organic compounds that function as potent modulators of L-type voltage-gated calcium channels (LTCCs). These channels, also known as dihydropyridine receptors, are crucial for a variety of physiological processes, including muscle contraction, hormone secretion, and neurotransmission. Dihydropyridines exert their effects by binding to the α1 subunit of the LTCC, which forms the pore of the channel. This binding is allosteric, meaning it modifies the channel's activity without directly obstructing the calcium ion pathway.

The action of dihydropyridines is highly dependent on the conformational state of the channel. They exhibit a higher affinity for the inactivated state of the channel, which is favored during prolonged depolarization of the cell membrane. This state-dependent binding explains their tissue selectivity, particularly their pronounced effect on vascular smooth muscle, which maintains a more depolarized resting membrane potential compared to cardiac muscle.

Dihydropyridine compounds can act as either antagonists (the majority of clinically used DHPs) or agonists of LTCCs. Antagonists, such as nifedipine and amlodipine, stabilize the closed or inactivated state of the channel, thereby reducing the influx of calcium into the cell. This leads to vasodilation and a decrease in blood pressure. Conversely, agonists, like Bay K 8644, promote the open state of the channel, leading to an increased calcium influx.

The binding affinity of dihydropyridines is also modulated by the presence of calcium ions within the channel pore. An increase in intracellular calcium concentration can enhance the binding of DHP antagonists, creating a feedback loop that potentiates their inhibitory effect.

Downstream Signaling Pathways

The modulation of L-type calcium channels by dihydropyridines initiates a cascade of intracellular events. By decreasing intracellular calcium concentrations, DHP antagonists inhibit the calcium-calmodulin complex formation. This, in turn, reduces the activation of myosin light chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent relaxation of smooth muscle. In cardiac myocytes, the reduction in calcium influx diminishes the trigger for calcium-induced calcium release from the sarcoplasmic reticulum, resulting in a negative inotropic effect.

Conversely, DHP agonists enhance calcium-dependent signaling pathways. The increased intracellular calcium can activate various transcription factors and enzymes, influencing gene expression and other cellular processes.

Direct C-H Bond Functionalization: An Efficient Approach to 2-Pyridone Diversification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Functionalized 2-Pyridones for Researchers, Scientists, and Drug Development Professionals.

The 2-pyridone scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly attractive core for drug discovery programs.[5][6] Consequently, the development of efficient and versatile synthetic methodologies for accessing functionalized 2-pyridones is of paramount importance to medicinal and synthetic chemists.

This technical guide provides a comprehensive literature review of modern synthetic strategies for the preparation of functionalized 2-pyridones. It covers key methodologies such as direct C-H bond functionalization, cycloaddition reactions, and multicomponent reactions. For each method, a summary of quantitative data, detailed experimental protocols for representative reactions, and visualizations of reaction mechanisms or workflows are provided to serve as a practical resource for researchers in the field.

Direct C-H bond functionalization has emerged as one of the most powerful and atom-economical strategies for the synthesis of 2-pyridone derivatives.[1] This approach avoids the need for pre-functionalized starting materials, allowing for the direct installation of various substituents onto the 2-pyridone core. Transition metal catalysis, employing metals such as rhodium, cobalt, ruthenium, and manganese, has enabled the regioselective functionalization of different positions on the pyridone ring.

Cobalt-Catalyzed C6-H Allylation and Dienylation

Recent advancements have demonstrated the utility of cobalt catalysis for the regioselective C6-H allylation and dienylation of 2-pyridones with allenes.[7][8] This method provides access to diverse C6-allylated derivatives with excellent regioselectivity and Z-selectivity.[7][8]

Quantitative Data Summary: Cobalt-Catalyzed C6-Allylation of 2-Pyridones

Entry2-Pyridone Substrate (1)Allene Substrate (2)ProductYield (%)
1N-Methyl-2-pyridonePhenylallene6-((E)-1,3-diphenylallyl)-1-methylpyridin-2(1H)-one94
21,3-Dimethylpyridin-2(1H)-onePhenylallene6-((E)-1,3-diphenylallyl)-1,3-dimethylpyridin-2(1H)-one85
31,4-Dimethylpyridin-2(1H)-onePhenylallene6-((E)-1,3-diphenylallyl)-1,4-dimethylpyridin-2(1H)-one82
41-Methyl-3-phenylpyridin-2(1H)-onePhenylallene6-((E)-1,3-diphenylallyl)-1-methyl-3-phenylpyridin-2(1H)-one75
53-Chloro-1-methylpyridin-2(1H)-onePhenylallene3-Chloro-6-((E)-1,3-diphenylallyl)-1-methylpyridin-2(1H)-one62

Reaction Conditions: 2-pyridone (0.2 mmol), allene (0.3 mmol), [Cp*CoI2(CO)] (10 mol%), AgSbF6 (20 mol%), PivOH (0.1 mmol), DCE (1 mL), 80 °C, 12 h.

Experimental Protocol: Cobalt-Catalyzed C6-Allylation

Synthesis of 6-((E)-1,3-diphenylallyl)-1-methylpyridin-2(1H)-one:

To a dried Schlenk tube were added N-methyl-2-pyridone (21.8 mg, 0.2 mmol, 1.0 equiv), [Cp*CoI2(CO)] (9.8 mg, 0.02 mmol, 10 mol%), AgSbF6 (13.7 mg, 0.04 mmol, 20 mol%), and PivOH (10.2 mg, 0.1 mmol, 0.5 equiv). The tube was evacuated and backfilled with argon three times. Then, 1,2-dichloroethane (DCE, 1.0 mL) and phenylallene (34.8 mg, 0.3 mmol, 1.5 equiv) were added under an argon atmosphere. The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired product as a yellow solid.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a concerted metalation-deprotonation (CMD) pathway, which is supported by kinetic isotope effect experiments.[7][8] The C-H bond cleavage is likely the rate-determining step.

Co_Catalyzed_CH_Activation start 2-Pyridone + Cp*Co(III) intermediate1 Coordinated Complex start->intermediate1 intermediate2 Cyclometalated Intermediate (CMD Pathway) intermediate1->intermediate2 - PivOH intermediate3 Migratory Insertion intermediate2->intermediate3 allene Allene allene->intermediate3 intermediate4 β-Hydride Elimination intermediate3->intermediate4 product C6-Allylated 2-Pyridone intermediate4->product catalyst_regen Cp*Co(I) -> Cp*Co(III) (Oxidant) intermediate4->catalyst_regen - H+ catalyst_regen->start caption Mechanism of Co-catalyzed C6-allylation.

Caption: Mechanism of Co-catalyzed C6-allylation.

Cycloaddition Reactions: Constructing the 2-Pyridone Core

Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone in the synthesis of the 2-pyridone ring system. These reactions allow for the rapid assembly of the heterocyclic core with a high degree of stereochemical control.

Thiazolo-2-pyridone [4+2] Cycloaddition with Arynes

A selective [4+2] cycloaddition between bicyclic thiazolo-2-pyridones and arynes provides rapid access to highly functionalized and structurally complex thiazolo-fused bridged isoquinolones.[9] This methodology is valuable for creating three-dimensional scaffolds for medicinal chemistry applications.

Quantitative Data Summary: [4+2] Cycloaddition of Thiazolo-2-pyridones

EntryThiazolo-2-pyridone (6)Aryne Precursor (7)ProductYield (%)
1R = Me2-(trimethylsilyl)phenyl trifluoromethanesulfonateFused Isoquinolone85
2R = Et2-(trimethylsilyl)phenyl trifluoromethanesulfonateFused Isoquinolone82
3R = i-Pr2-(trimethylsilyl)phenyl trifluoromethanesulfonateFused Isoquinolone78
4R = Me4,5-dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonateFused Isoquinolone72

Reaction Conditions: Thiazolo-2-pyridone (0.5 mmol), aryne precursor (1.0 mmol), CsF (1.5 mmol), MeCN (5 mL), 80 °C, 12 h.

Experimental Protocol: [4+2] Cycloaddition

Synthesis of a Thiazolo-fused Bridged Isoquinolone: [9]

To a solution of the thiazolo-2-pyridone (1.0 equiv) in anhydrous acetonitrile (0.1 M) were added the aryne precursor (2.0 equiv) and cesium fluoride (3.0 equiv). The reaction mixture was stirred in a sealed tube at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel to afford the desired cycloaddition product.

Experimental Workflow for Cycloaddition

The general workflow for this synthetic strategy involves the preparation of the thiazolo-2-pyridone, followed by the key cycloaddition step.

Diels_Alder_Workflow start_material Starting Materials (e.g., Cysteine ester, Diketene) pyridone_synthesis Synthesis of Thiazolo-2-pyridone start_material->pyridone_synthesis purification1 Purification & Characterization pyridone_synthesis->purification1 cycloaddition [4+2] Cycloaddition with Aryne Precursor purification1->cycloaddition purification2 Purification & Characterization cycloaddition->purification2 final_product Fused Isoquinolone Product purification2->final_product caption Workflow for fused isoquinolone synthesis.

Caption: Workflow for fused isoquinolone synthesis.

Multicomponent Reactions (MCRs): A Strategy for Diversity

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials.[6] This approach is highly efficient for generating libraries of structurally diverse 2-pyridones for biological screening.[5][6]

Three-Component Synthesis of Bioactive 2-Pyridones

A variety of bioactive 2-pyridone derivatives can be synthesized via MCRs, often exhibiting anticancer, antibacterial, or antifungal properties.[4][5] For example, a one-pot, three-component reaction of an aromatic aldehyde, a substituted acetophenone, and phenylacetamide in the presence of a base can yield 3,4,6-triaryl-2(1H)-pyridones.[5]

Quantitative Data Summary: Three-Component Synthesis of 3,4,6-Triaryl-2(1H)-pyridones

EntryAromatic Aldehyde (1)Acetophenone (7)Product Yield (%)
1BenzaldehydeAcetophenone75
24-ChlorobenzaldehydeAcetophenone82
34-MethoxybenzaldehydeAcetophenone78
4Benzaldehyde4'-Methylacetophenone72
54-Chlorobenzaldehyde4'-Methoxyacetophenone80

Reaction Conditions: Aldehyde (1.0 mmol), acetophenone (1.0 mmol), phenylacetamide (1.0 mmol), NaH (2.0 mmol), DMSO, 130 °C.

Experimental Protocol: Three-Component Reaction

Synthesis of 3,4,6-Triphenyl-2(1H)-pyridone: [5]

In a round-bottom flask, sodium hydride (80 mg, 2.0 mmol, 60% dispersion in mineral oil) was added to a solution of phenylacetamide (135 mg, 1.0 mmol) in anhydrous DMSO (5 mL) under an argon atmosphere. The mixture was stirred for 10 minutes at room temperature. Then, acetophenone (120 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) were added sequentially. The reaction mixture was heated to 130 °C and stirred for 6 hours. After cooling, the reaction was quenched by the slow addition of ice-water. The resulting precipitate was collected by filtration, washed with water and cold ethanol, and then recrystallized from ethanol to afford the pure product.

Plausible MCR Mechanism

The reaction likely proceeds through an initial Knoevenagel-type condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.

MCR_Mechanism start_mats Aldehyde + Acetophenone knoevenagel Knoevenagel Condensation (Base-catalyzed) start_mats->knoevenagel chalcone Chalcone Intermediate knoevenagel->chalcone michael_add Michael Addition chalcone->michael_add amide_enolate Amide Enolate amide_enolate->michael_add adduct Michael Adduct michael_add->adduct cyclization Intramolecular Cyclization adduct->cyclization dihydropyridone Dihydropyridone cyclization->dihydropyridone aromatization Aromatization (-H2O) dihydropyridone->aromatization final_product 3,4,6-Triaryl-2-pyridone aromatization->final_product caption Plausible mechanism for MCR synthesis.

Caption: Plausible mechanism for MCR synthesis.

Conclusion

The synthesis of functionalized 2-pyridones is a dynamic and evolving field, driven by the continued importance of this scaffold in medicinal chemistry and materials science. This guide has highlighted three major modern strategies: C-H functionalization, cycloaddition reactions, and multicomponent reactions. C-H functionalization offers an elegant and efficient means to diversify existing 2-pyridone cores. Cycloaddition reactions provide powerful tools for the de novo construction of the heterocyclic ring with high levels of control. Multicomponent reactions excel in the rapid generation of molecular diversity, which is crucial for the discovery of new bioactive agents. By providing detailed protocols, quantitative data, and mechanistic insights, this document aims to equip researchers with the knowledge to select and apply the most suitable methods for their specific synthetic targets.

References

Methodological & Application

Experimental Design for In Vitro Assays with Carboxylic Acid Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylic acid-containing compounds represent a substantial class of therapeutic agents and drug candidates. Their inherent physicochemical properties, however, present unique challenges in the design and execution of in vitro assays. This document provides detailed application notes and protocols to navigate these challenges, ensuring robust and reproducible data for drug discovery and development programs. Key considerations include compound solubility, stability, pH-dependent effects, and potential assay interference.

Pre-formulation and Compound Handling

Proper handling and formulation of carboxylic acid compounds are paramount to obtaining reliable in vitro data. Due to their acidic nature, these compounds often exhibit pH-dependent solubility and can be prone to precipitation in aqueous assay buffers.

Solubility Enhancement

Many carboxylic acid drugs have poor aqueous solubility.[1] It is crucial to first assess the solubility of the test compound under the specific assay conditions.

Protocol 1: Aqueous Solubility Determination

  • Prepare a series of buffers at various pH values relevant to the intended assays (e.g., pH 5.0, 6.5, 7.4).

  • Add an excess amount of the carboxylic acid compound to a known volume of each buffer.

  • Equilibrate the samples by agitation at a constant temperature (e.g., 25°C or 37°C) for 24 hours.

  • Separate undissolved compound by centrifugation or filtration (using a 0.22 µm filter).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot solubility versus pH to determine the optimal pH range for your assays.

Table 1: Example of pH-Dependent Solubility Data

pHSolubility (µg/mL)
5.015
6.5120
7.4>500
8.0>1000

Strategies for Poorly Soluble Compounds:

  • pH Adjustment: Increasing the pH of the stock solution or assay buffer can significantly enhance the solubility of acidic compounds by promoting their ionization.[2]

  • Co-solvents: Use of Dimethyl Sulfoxide (DMSO) is common for initial stock solutions.[2] However, the final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[3] Other co-solvents like ethanol or PEG 400 can also be considered.[2]

  • Salt Formation: Converting the carboxylic acid to a more soluble salt form can be an effective strategy.[1]

  • Prodrugs: For cell-based assays, masking the carboxylic acid as an ester prodrug can improve cell entry.[4]

Stock Solution Preparation and Storage
  • Initial Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent like DMSO.[2] Gentle warming or sonication may be required to fully dissolve the compound.[2]

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C and protected from light to prevent degradation and repeated freeze-thaw cycles.[3]

  • Working Solutions: Prepare fresh serial dilutions from the stock solution for each experiment.[5] When diluting the DMSO stock into aqueous buffer, add the stock solution to a pre-warmed buffer to help prevent precipitation.[2]

Buffer Selection and pH Control

The pH of the assay buffer is a critical parameter that influences both the compound's behavior and the biological system. The buffer should have a pKa within +/- 1 pH unit of the desired assay pH to ensure adequate buffering capacity.[6]

Table 2: Common Biological Buffers and Their Properties

BufferpKa (at 25°C)Useful pH RangeNotes
MES6.105.5–6.7Good's buffer, low metal binding.
PIPES6.766.1–7.5Good's buffer, often used in cell culture.
MOPS7.206.5–7.9Good's buffer, suitable for many enzymatic assays.
HEPES7.486.8–8.2Widely used in cell culture; can produce reactive oxygen species in the presence of light.
Tris8.067.5–9.0pH is temperature-dependent; can interact with some enzymes.
Phosphate7.205.8–8.0Physiologically relevant, but can precipitate with divalent cations and inhibit some enzymes.[7]

Key In Vitro Assays and Protocols

The following are detailed protocols for common in vitro assays, adapted for use with carboxylic acid compounds.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[8]

Protocol 2: MTT Assay for Carboxylic Acid Compounds

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the carboxylic acid compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

    • Include a vehicle control (medium with the same final DMSO concentration but no compound).

    • Remove the old medium from the cells and add the medium containing the test compound or vehicle.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9][10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF, pH 4.7) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Mix thoroughly to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[8][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Troubleshooting:

  • Compound Precipitation: If the compound precipitates in the media, try the solubilization strategies mentioned in Section 1.1.

  • Assay Interference: Some acidic compounds can directly reduce MTT, leading to a false-positive signal. To check for this, run a control plate without cells, containing only media, MTT, and the test compound.[9]

Diagram 1: General Workflow for a Cell-Based Assay

G A Cell Seeding C Cell Treatment A->C B Compound Preparation (Serial Dilutions) B->C D Incubation C->D E Assay-Specific Steps (e.g., Reagent Addition) D->E F Signal Detection (e.g., Absorbance, Fluorescence) E->F G Data Analysis (IC50/EC50 Calculation) F->G

Caption: A generalized workflow for conducting cell-based in vitro assays.

Enzyme Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

Protocol 3: General Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a suitable assay buffer at the optimal pH for the enzyme.

    • Dissolve the enzyme, substrate, and carboxylic acid inhibitor in the assay buffer. A small amount of co-solvent may be needed for the inhibitor.

  • Assay Setup: In a 96-well plate, add the enzyme solution and serial dilutions of the test compound.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) to allow for binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate.

  • Signal Monitoring: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percent inhibition and calculate the IC₅₀ value.

Table 3: Example Data for an Enzyme Inhibition Assay

Inhibitor Conc. (µM)Reaction Rate (mOD/min)% Inhibition
0 (Control)50.20
0.145.110.2
128.643.0
1010.579.1
1002.195.8
IC₅₀ (µM) -2.3

Diagram 2: Enzyme Inhibition Logical Flow

G cluster_0 Assay Components Enzyme Enzyme Mix Pre-incubate Enzyme + Inhibitor Enzyme->Mix Inhibitor Inhibitor (Carboxylic Acid) Inhibitor->Mix Substrate Substrate React Initiate Reaction (Add Substrate) Substrate->React Mix->React Measure Measure Product Formation Rate React->Measure Analyze Calculate IC50 Measure->Analyze

Caption: A logical diagram illustrating the steps of an enzyme inhibition assay.

Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane permeability.[11]

Protocol 4: PAMPA for Carboxylic Acid Compounds

  • Membrane Preparation: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., 1-2% lecithin in dodecane).[12][13]

  • Solution Preparation:

    • Donor Solution: Prepare the carboxylic acid compound in a buffer at a relevant pH (e.g., pH 5.5 to simulate the upper intestine) to a final concentration of ~10 µM.[12]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with a buffer at physiological pH (e.g., pH 7.4).

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly for a defined period (e.g., 5 to 18 hours) at room temperature.[11][14]

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]a = Compound concentration in the acceptor well

    • [C]eq = Equilibrium compound concentration

Table 4: Example PAMPA Permeability Data

CompoundFunctional GrouppH (Donor)Papp (10⁻⁶ cm/s)Permeability Class
Compound ACarboxylic Acid5.50.8Low
Compound ACarboxylic Acid7.4<0.1Very Low
Compound BTetrazole5.52.5Moderate
Propranolol(Control)7.425.0High

Safety and Handling

Carboxylic acids can be corrosive and produce irritating vapors.[9] Adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate gloves (e.g., nitrile), a lab coat, and safety goggles when handling carboxylic acids.[9][15]

  • Ventilation: Use a fume hood or a well-ventilated area, especially when working with volatile carboxylic acids.[9]

  • Storage: Store carboxylic acids in cool, dry areas away from incompatible materials like bases and oxidizers.[15]

  • Waste Disposal: Neutralize and dispose of carboxylic acid waste according to institutional and environmental regulations.[9]

Conclusion

The successful execution of in vitro assays with carboxylic acid compounds hinges on a thorough understanding of their physicochemical properties and careful experimental design. By addressing challenges related to solubility, pH, and potential assay interferences, researchers can generate high-quality, reliable data to advance their drug discovery programs. The protocols and guidelines presented in this document serve as a comprehensive resource for scientists working with this important class of molecules.

References

Application Notes and Protocols for the Formulation of 2-Pyridone Compounds in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridone and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Many of these compounds function as kinase inhibitors, modulating key signaling pathways involved in disease progression.[2] However, the therapeutic potential of 2-pyridone compounds is often hampered by their poor aqueous solubility, which presents a significant challenge for their formulation in biological studies.[3]

These application notes provide a comprehensive guide to formulating 2-pyridone compounds for in vitro and in vivo biological evaluation. This document outlines various solubilization strategies, detailed experimental protocols for assessing biological activity, and methods for analyzing their mechanism of action, with a focus on their role as kinase inhibitors.

I. Formulation Strategies for 2-Pyridone Compounds

The low aqueous solubility of many 2-pyridone derivatives necessitates the use of specific formulation strategies to ensure accurate and reproducible results in biological assays. The choice of formulation depends on the specific experimental requirements, such as the desired concentration, the biological system being used, and the route of administration for in vivo studies.

Stock Solution Preparation for In Vitro Assays

For most in vitro cell-based and biochemical assays, 2-pyridone compounds are typically dissolved in an organic solvent to prepare a high-concentration stock solution.

Recommended Solvent:

  • Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of 2-pyridone compounds for biological screening.[3][4]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Accurately weigh a precise amount of the 2-pyridone compound.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the DMSO to the compound and vortex thoroughly until the compound is completely dissolved. Gentle heating or sonication may be required for compounds with very low solubility.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Note on Stability: While most compounds are stable in DMSO for extended periods when stored properly, it is advisable to conduct stability studies for long-term storage.[5][6] Water content in DMSO can impact compound stability over time.[6]

Solubilization Techniques for Aqueous Media

For biological assays conducted in aqueous buffers or cell culture media, it is crucial to ensure that the 2-pyridone compound remains in solution at the final working concentration. Precipitation of the compound can lead to inaccurate and unreliable results.

The use of co-solvents is a common strategy to increase the solubility of poorly soluble compounds in aqueous solutions.[7][8][9]

Commonly Used Co-solvents:

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

  • Glycerol

Considerations for Co-solvent Use:

  • The concentration of the co-solvent should be kept to a minimum (typically <1% v/v) to avoid solvent-induced toxicity in cell-based assays.

  • The compatibility of the co-solvent with the specific assay should be validated.

  • The solubilization potential of a co-solvent system is dependent on the physicochemical properties of both the 2-pyridone compound and the solvents.[10]

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[11][12]

Types of Cyclodextrins:

  • β-cyclodextrin (β-CD)

  • Methyl-β-cyclodextrin (M-β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Protocol for Preparation of a 2-Pyridone-Cyclodextrin Inclusion Complex (Kneading Method): [12][13]

  • Determine the 1:1 molar ratio of the 2-pyridone compound and the chosen cyclodextrin.

  • Accurately weigh the 2-pyridone and cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

  • Gradually add the 2-pyridone compound to the paste while continuously triturating.

  • Knead the mixture for a specified period (e.g., 30-60 minutes).

  • Dry the resulting solid mass in an oven at a controlled temperature or under a vacuum.

  • The dried complex can then be dissolved in an aqueous buffer for biological testing.

Characterization of Inclusion Complexes: The formation of an inclusion complex should be confirmed using analytical techniques such as:

  • Fourier-Transform Infrared Spectroscopy (FTIR)

  • Differential Scanning Calorimetry (DSC)

  • X-ray Powder Diffraction (XRPD)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy[11]

Nanoparticle-Based Formulations

For in vivo studies and targeted drug delivery, formulating 2-pyridone compounds into nanoparticles can improve their solubility, stability, and pharmacokinetic profile.[11]

Types of Nanoparticles:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.

  • Polymeric Micelles: Self-assembling core-shell structures formed from amphiphilic block copolymers.[14]

  • Polymeric Nanoparticles: Solid particles made from biodegradable polymers.

The development of nanoparticle formulations is a specialized field and typically requires expertise in materials science and drug delivery.

II. Experimental Protocols for Biological Evaluation

The following are detailed protocols for common biological assays used to evaluate the activity of 2-pyridone compounds.

Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-Pyridone compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-pyridone compound from the stock solution in complete medium. A typical starting concentration range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.

    • For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add the solubilization solution.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of 2-Pyridone Compound C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 2-4h F->G H Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability and IC50 I->J

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a 2-pyridone compound.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Modulation

Western blotting is a powerful technique to assess the effect of a 2-pyridone inhibitor on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

[16][17][18][19][20]Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the 2-pyridone inhibitor at various concentrations and time points.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-S6K, S6K).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation: Western Blot Analysis of a 2-Pyridone PI3K Inhibitor

Protein TargetTreatment Group 1 (Control)Treatment Group 2 (1 µM 2-Pyridone)Treatment Group 3 (10 µM 2-Pyridone)
p-AKT (Ser473)++++-
Total AKT+++++++++
p-S6K (Thr389)++++-
Total S6K+++++++++
β-actin+++++++++
Note: The data presented in this table is a qualitative representation of expected Western blot results and does not represent a specific experiment.

Western Blot Experimental Workflow

Western_Blot_Workflow A Cell Treatment with 2-Pyridone Inhibitor B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-AKT) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: General workflow for Western blot analysis of kinase inhibitor effects.

IV. Conclusion

The successful biological evaluation of 2-pyridone compounds is critically dependent on appropriate formulation strategies to overcome their inherent poor aqueous solubility. The protocols and guidelines presented in these application notes provide a framework for researchers to effectively formulate and test these promising therapeutic agents. By carefully selecting the formulation approach and employing robust biological assays, the mechanism of action and therapeutic potential of novel 2-pyridone derivatives can be thoroughly investigated.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyridine carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of pyridine carboxylic acids?

A1: Researchers often face several challenges during the purification of pyridine carboxylic acids, primarily stemming from their chemical nature. The basicity of the pyridine ring can complicate standard purification techniques.[1][2] Common issues include:

  • Removal of inorganic salts: Byproducts such as sodium chloride, sodium sulfate, and various nicotinates are common impurities from synthesis.[3]

  • Separation from starting materials and byproducts: Unreacted starting materials and side products, such as pyridine-2-carboxylic acid when using pyridine-2-carboxylic anhydride, can be difficult to remove.[1]

  • Decolorization: Crude products can be yellow or contain other colored impurities that require removal.[4]

  • Isomer separation: Separating isomers, such as nicotinic acid and isonicotinic acid, can be challenging due to their similar physical properties.[5][6]

  • Tailing in chromatography: The basic nature of the pyridine moiety can lead to tailing on silica gel columns.[2]

Q2: Which purification techniques are most effective for pyridine carboxylic acids?

A2: The choice of purification method depends on the specific pyridine carboxylic acid, the nature of the impurities, and the desired final purity. Commonly used and effective techniques include:

  • Recrystallization: This is a widely used method for purifying solid pyridine carboxylic acids.[4][7][8][9] The choice of solvent is critical and can significantly impact yield and purity.

  • Acid-Base Extraction: This technique leverages the basicity of the pyridine ring to separate it from non-basic impurities.[2][10]

  • Sublimation: For certain pyridine carboxylic acids, like nicotinic acid, sublimation can be an effective method to remove non-volatile impurities.[3]

  • Chromatography: Column chromatography is a versatile technique for separating complex mixtures.[2] However, modifications to the mobile phase may be necessary to overcome issues like tailing.

  • pH Swing Crystallization: This method utilizes the pH-dependent solubility of pyridine carboxylic acids to induce crystallization.[11]

Q3: How can I assess the purity of my purified pyridine carboxylic acid?

A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical method for determining the purity of pyridine carboxylic acids.[1][12][13] Other techniques that can be used for characterization and purity assessment include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups.[14]

  • Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) to confirm the molecular weight of the desired product and identify impurities.[15]

  • Melting Point Analysis: A sharp melting point range close to the literature value is an indicator of high purity.[3]

Troubleshooting Guides

Issue 1: Low yield after recrystallization.

Recrystallization is a powerful technique, but yield loss is a common problem.[7]

Possible Cause Troubleshooting Step
Incorrect solvent choice Select a solvent in which the pyridine carboxylic acid is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[16][17][18]
Using too much solvent Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling too rapidly Allow the solution to cool slowly to room temperature to encourage the formation of larger crystals, then cool further in an ice bath.[14]
Product remains in the mother liquor Concentrate the mother liquor and perform a second crystallization to recover more product.[7]
Issue 2: Persistent colored impurities in the final product.

Colored impurities can be difficult to remove and may require specific treatment.

Possible Cause Troubleshooting Step
Chromophores from synthesis Treat the crude product with activated carbon (charcoal) during recrystallization to adsorb colored impurities.[3][4]
Oxidation of the product Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Ineffective recrystallization If decolorizing with charcoal is insufficient, consider an alternative purification method such as chromatography.
Issue 3: Difficulty separating isomers (e.g., nicotinic acid and isonicotinic acid).

Isomers often have very similar physical properties, making separation challenging.

Possible Cause Troubleshooting Step
Similar solubility profiles Exploit differences in the solubility of their salts. For example, the calcium salts of nicotinic and isonicotinic acid have different solubilities in aqueous alcohol, allowing for their separation.[5] Similarly, their sodium salts can be separated by fractional crystallization.[6]
Co-crystallization Employ a two-step process involving initial recrystallization from water to enrich one isomer, followed by salt formation to separate the remaining mixture.[5]
Ineffective chromatographic separation Use a mixed-mode chromatography column that can exploit both hydrophobic and ionic differences between the isomers.[13]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system where the pyridine carboxylic acid has high solubility when hot and low solubility when cold. Water, ethanol, and acetonitrile are common choices.[16][17][18]

  • Dissolution: In a flask, add the crude pyridine carboxylic acid and a small amount of the selected solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by filtration, for example, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[14]

General Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). The basic pyridine carboxylic acid will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.[2]

  • Separation: Separate the aqueous and organic layers.

  • Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., NaOH) until the solution is basic. This will deprotonate the pyridine carboxylic acid, causing it to precipitate if it is insoluble in the basic solution.

  • Re-extraction: If the deprotonated acid is soluble in the aqueous layer, extract it back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent to obtain the purified product.

Data Presentation

Table 1: Solubility of Picolinic Acid in Different Solvents at approximately 293 K

SolventSolubility (g/kg of solvent)
Water~862.5[17][18][19]
Ethanol~57.1[17][18][19]
Acetonitrile~17.0[17][18][19]

Table 2: Purity and Yield Data for Nicotinic Acid Purification

Purification MethodStarting MaterialPurity of Final ProductYieldReference
Recrystallization from waterCrude nicotinic acidMelting point: 230-232°C50-60% of theoretical[7]
Sublimation followed by recrystallizationCrude nicotinic acid99.86%Not specified[3]

Visualizations

Purification_Workflow start Crude Pyridine Carboxylic Acid recrystallization Recrystallization start->recrystallization Solid Product acid_base Acid-Base Extraction start->acid_base Liquid/Soluble Product chromatography Column Chromatography start->chromatography Complex Mixture sublimation Sublimation start->sublimation Volatile Solid purity_check Purity Assessment (HPLC, NMR, etc.) recrystallization->purity_check acid_base->purity_check chromatography->purity_check sublimation->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% further_purification Further Purification Required purity_check->further_purification Purity < 95% further_purification->recrystallization further_purification->chromatography

Caption: General workflow for the purification of pyridine carboxylic acids.

Troubleshooting_Low_Yield issue { Issue: Low Yield After Recrystallization} cause1 Possible Cause Incorrect Solvent issue:f0->cause1:f0 cause2 Possible Cause Too Much Solvent issue:f0->cause2:f0 cause3 Possible Cause Rapid Cooling issue:f0->cause3:f0 cause4 Possible Cause Product in Mother Liquor issue:f0->cause4:f0 solution1 Solution: Test different solvents for optimal solubility profile. cause1:f1->solution1 solution2 Solution: Use minimum amount of hot solvent for dissolution. cause2:f1->solution2 solution3 Solution: Allow slow cooling to room temperature before ice bath. cause3:f1->solution3 solution4 Solution: Concentrate mother liquor for a second crop of crystals. cause4:f1->solution4

Caption: Troubleshooting guide for low recrystallization yield.

References

Technical Support Center: Enhancing the Solubility of 2-Oxo-Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-oxo-dihydropyridine compounds for experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-oxo-dihydropyridine compounds?

A1: 2-oxo-dihydropyridine compounds generally exhibit low aqueous solubility due to their often crystalline and relatively nonpolar nature.[1] They are typically soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Their solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.

Q2: Why is my 2-oxo-dihydropyridine compound precipitating when I dilute my DMSO stock solution in an aqueous buffer?

A2: This is a common phenomenon for poorly water-soluble compounds. Your DMSO stock solution may represent a supersaturated state. When this is diluted into an aqueous buffer, the compound's concentration may exceed its thermodynamic solubility limit in the final solvent mixture, leading to precipitation.

Q3: What are the primary strategies for enhancing the aqueous solubility of 2-oxo-dihydropyridine compounds?

A3: Several strategies can be employed, broadly categorized as physical and chemical modifications. Common approaches include:

  • pH Adjustment: For ionizable 2-oxo-dihydropyridine derivatives, altering the pH of the solution can significantly increase solubility.

  • Co-solvents: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[2]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state can enhance its dissolution rate and apparent solubility.[3][4][5]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively encapsulate the hydrophobic molecule and increase its aqueous solubility.[6][7][8]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization increases the surface area-to-volume ratio, which can improve the dissolution rate.

  • Chemical Modification: Introducing polar functional groups to the 2-oxo-dihydropyridine scaffold can intrinsically improve aqueous solubility.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of 2-oxo-dihydropyridine compounds.

Issue 1: Compound precipitates out of solution during the experiment.

Potential Cause Troubleshooting Steps
Exceeded thermodynamic solubility1. Decrease the final compound concentration. 2. Increase the percentage of co-solvent (e.g., ethanol, PEG 400) in your final solution. Note: Be mindful of the co-solvent's potential effects on your assay.3. Optimize the pH of the buffer if your compound has ionizable groups.
Unstable supersaturated solution1. Prepare a fresh dilution from the stock solution immediately before use.2. Consider using a different solubilization technique, such as creating a solid dispersion or a cyclodextrin complex, which can provide a more stable formulation.
Temperature fluctuations1. Ensure the temperature is consistent throughout the experiment, as the solubility of dihydropyridine derivatives can be temperature-dependent.[1]

Issue 2: Low or inconsistent results in biological assays.

Potential Cause Troubleshooting Steps
Incomplete dissolution of the compound1. Visually inspect your solutions for any particulate matter before use.2. Filter the solution through a compatible filter to remove any undissolved particles.3. Re-evaluate your solubilization method to ensure complete dissolution at the desired concentration.
Compound degradation1. Check the stability of your compound in the chosen solvent and buffer system over the time course of your experiment.2. Prepare fresh solutions for each experiment.
Interference from solubilizing agents1. Run appropriate vehicle controls in your assays to account for any effects of the co-solvent, surfactant, or cyclodextrin.2. Minimize the concentration of the solubilizing agent as much as possible while maintaining compound solubility.

Quantitative Data Summary

The following tables summarize solubility data for dihydropyridine derivatives from literature. This data can serve as a starting point for selecting appropriate solvents and enhancement strategies.

Table 1: Mole Fraction Solubility of a Dihydropyridine Derivative (PDP-6) in Various Solvents at Different Temperatures. [1]

SolventT = 293.2 KT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 K
Water1.15 x 10⁻⁶1.29 x 10⁻⁶1.44 x 10⁻⁶1.52 x 10⁻⁶1.61 x 10⁻⁶
Ethanol4.89 x 10⁻³5.51 x 10⁻³6.13 x 10⁻³6.54 x 10⁻³6.96 x 10⁻³
Ethyl Acetate1.01 x 10⁻²1.14 x 10⁻²1.26 x 10⁻²1.35 x 10⁻²1.45 x 10⁻²
DMSO4.98 x 10⁻¹5.49 x 10⁻¹5.99 x 10⁻¹6.38 x 10⁻¹6.77 x 10⁻¹
PEG-4006.12 x 10⁻²6.79 x 10⁻²7.41 x 10⁻²7.95 x 10⁻²8.47 x 10⁻²

Table 2: Experimental Mole Fraction Solubility of Barnidipine in Pure Solvents at 298.15 K. [9][10]

SolventMole Fraction (X₂)
Water1.85 x 10⁻⁵
Methanol1.25 x 10⁻³
Ethanol1.05 x 10⁻³
Acetone2.15 x 10⁻⁴
Ethyl Acetate1.80 x 10⁻⁵
Acetonitrile2.25 x 10⁻⁴
1,4-Dioxane2.20 x 10⁻⁴
DMF1.55 x 10⁻³

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

This protocol outlines the steps to determine the solubility of a 2-oxo-dihydropyridine compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of the 2-oxo-dihydropyridine compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Processing:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in µg/mL or mM) against the pH of the buffer to generate the pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method can be used to enhance the solubility and dissolution rate of a 2-oxo-dihydropyridine compound.

  • Selection of Carrier: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

  • Dissolution:

    • Dissolve the 2-oxo-dihydropyridine compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).

    • Experiment with different drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

    • Continue evaporation until a solid film or mass is formed.

  • Drying and Pulverization:

    • Dry the resulting solid mass under vacuum to remove any residual solvent.

    • Grind the solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization (Optional but Recommended):

    • Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the carrier.

    • Determine the dissolution rate of the solid dispersion compared to the pure drug.

Protocol 3: Cyclodextrin Complexation

This protocol describes the preparation of an inclusion complex to improve the aqueous solubility of a 2-oxo-dihydropyridine compound.[6][7]

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility.

  • Phase Solubility Study (Optional but Recommended):

    • Prepare aqueous solutions with increasing concentrations of the cyclodextrin.

    • Add an excess amount of the 2-oxo-dihydropyridine compound to each solution.

    • Agitate the mixtures until equilibrium is reached.

    • Filter the solutions and analyze the supernatant to determine the compound's solubility at each cyclodextrin concentration. This will help determine the optimal drug-to-cyclodextrin ratio.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Impregnate the cyclodextrin with a small amount of water to form a paste.

    • Add the 2-oxo-dihydropyridine compound to the paste and knead for a specified time (e.g., 30-60 minutes).

    • Dry the kneaded mixture.

    • Pass the dried complex through a sieve.

  • Solubility Determination: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the pure compound.

Visualizations

Solubility_Enhancement_Strategy_Selection start Start: Poorly Soluble 2-Oxo-Dihydropyridine Compound physicochemical_char Determine Physicochemical Properties (pKa, logP, Melting Point) start->physicochemical_char ionizable Is the compound ionizable? physicochemical_char->ionizable complexation Cyclodextrin Complexation physicochemical_char->complexation co_solvents Co-solvents physicochemical_char->co_solvents particle_size_reduction Particle Size Reduction physicochemical_char->particle_size_reduction ph_adjustment pH Adjustment ionizable->ph_adjustment Yes thermolabile Is the compound thermolabile? ionizable->thermolabile No end Solubility Enhanced ph_adjustment->end solid_dispersion_melt Solid Dispersion (Melting Method) thermolabile->solid_dispersion_melt No solid_dispersion_solvent Solid Dispersion (Solvent Evaporation) thermolabile->solid_dispersion_solvent Yes solid_dispersion_melt->end solid_dispersion_solvent->end complexation->end co_solvents->end particle_size_reduction->end

Caption: Decision tree for selecting a solubility enhancement strategy.

Experimental_Workflow_Solid_Dispersion start Start: Select Drug and Carrier dissolve Dissolve Drug and Carrier in a Common Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize characterize Characterization (DSC, XRPD, Dissolution) pulverize->characterize end Solid Dispersion Product characterize->end Successful

Caption: Workflow for preparing solid dispersions by solvent evaporation.

References

Technical Support Center: Optimization of Reaction Conditions for Functionalized Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of functionalized heterocycles. The following sections address common issues encountered during experimentation, offering solutions and optimized protocols for a variety of named reactions.

General Troubleshooting

This section covers broad issues applicable to a range of heterocyclic syntheses. A systematic approach is often the most effective way to troubleshoot suboptimal reaction outcomes.[1]

Frequently Asked Questions (General)

Q1: My reaction is resulting in a consistently low yield. What are the common contributing factors?

A1: Low yields in heterocyclic synthesis can arise from several factors.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions can help determine the ideal conditions without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity, and ensure solvents are dry for moisture-sensitive reactions.[1]

  • Atmospheric Moisture and Oxygen: Many synthetic reactions are sensitive to air and moisture. If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can lead to poor reaction rates and lower yields. Ensure the stir rate is sufficient for the scale and viscosity of your reaction.[1]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitor your reaction by TLC or LC-MS to check for product degradation over time.[1]

Q2: My reaction has produced a dark, tarry material that is difficult to purify. What is the likely cause?

A2: The formation of tar often indicates polymerization or degradation of starting materials or products. This is typically caused by excessively high temperatures, prolonged reaction times, or highly acidic conditions. To mitigate this, consider lowering the reaction temperature, reducing the reaction time, and using a milder catalyst.[2] Careful control of temperature, including gradual heating, can be beneficial.[2]

Q3: The reaction starts but seems to stop before completion. What could be the issue?

A3: This is a classic sign of catalyst deactivation. Common causes include impurities in the starting materials or solvent that act as catalyst poisons. For transition metal catalysts, sulfur-containing compounds and some nitrogen-containing heterocycles can be poisonous.[3] Thoroughly purifying all reagents and using high-quality solvents is crucial.[3]

General Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing low-yield reactions.

G General Troubleshooting Workflow for Low-Yield Reactions start Low Yield Observed cond1 Verify Reaction Conditions (Temp, Time, Conc.) start->cond1 cond2 Assess Reagent and Solvent Purity cond1->cond2 Conditions OK proc1 Adjust Temp/Time/ Concentration cond1->proc1 Incorrect cond3 Inert Atmosphere Required? cond2->cond3 Purity OK proc2 Purify Reagents/ Use Dry Solvents cond2->proc2 Impure cond4 Review Workup and Purification Procedure cond3->cond4 No proc3 Improve Inert Atmosphere Technique cond3->proc3 Yes & Inadequate proc4 Modify Extraction/ Purification Method cond4->proc4 Losses Detected end Systematically Optimize Reaction Parameters cond4->end Workup OK proc1->end proc2->end proc3->end proc4->end

Caption: A flowchart for troubleshooting common issues in heterocyclic synthesis.[1]

Paal-Knorr Pyrrole and Furan Synthesis

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[4]

Troubleshooting Guide & FAQs

Q1: My Paal-Knorr pyrrole synthesis is giving a low yield. What are the common causes?

A1: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions (high temperatures or strong acids) can cause degradation.[5]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Steric hindrance on either the dicarbonyl compound or the amine can also impede the reaction.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. Excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[6]

Q2: I am observing a significant amount of a furan byproduct in my pyrrole synthesis. How can I minimize its formation?

A2: Furan formation is a common side reaction that occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization without the involvement of the amine. To minimize this, you can decrease the acidity of the reaction mixture (maintain pH > 3) and use an excess of the amine.[6]

Q3: My Paal-Knorr furan synthesis is slow and gives incomplete conversion. What can I do?

A3: Incomplete conversion can be due to insufficient acid catalysis, sterically hindered substrates, or deactivating electronic effects.[7] Consider the following solutions:

  • Alternative Catalysts: Modern catalysts can be more effective under milder conditions.

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) may improve the reaction rate, but be cautious of increased side product formation.[7]

  • Microwave Irradiation: This technique can significantly reduce reaction times and improve yields, often under solvent-free conditions.[8][9][10]

Data Presentation: Optimization of Paal-Knorr Synthesis

Table 1: Effect of Catalyst on the Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione

CatalystHeating MethodTemperature (°C)TimeYield (%)Reference
NoneConventional10024 h<5[7]
p-TsOHConventional1104-6 h78[7]
Envirocat EPZGConventional1101.5 h88[7]
Bi(OTf)₃Conventional250.5 h92[7]
IodineMicrowave1403-5 min95[7]

Table 2: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Pyrrole Synthesis

1,4-DicarbonylAmineMethodCatalystSolventTemp (°C)TimeYield (%)Reference
2,5-HexanedioneAnilineConventionalHClMethanolReflux15-30 min85[5]
2,5-HexanedioneAnilineMicrowaveAcetic AcidNone1202 min89[9]
2,5-HexanedioneBenzylamineMicrowaveAcetic AcidNone1202 min81[9]
1-Phenyl-1,4-pentanedioneAnilineMicrowaveAcetic AcidNone15010 min75[9]
Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole

  • Materials: 2,5-Hexanedione (1.0 eq), Benzylamine (1.0 eq), Glacial Acetic Acid (20 mol%).

  • Procedure:

    • In a dedicated microwave reactor vial, combine 2,5-hexanedione and benzylamine.

    • Add glacial acetic acid to the mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120°C for 2 minutes. The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.[5]

    • Monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude material by column chromatography to yield the desired substituted pyrrole.[5]

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines.[11] The efficiency of this one-pot condensation is highly dependent on the catalyst used.[2]

Troubleshooting Guide & FAQs

Q1: My Hantzsch synthesis is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in the Hantzsch synthesis.[12] Common causes include:

  • Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient. Consider alternative catalysts and solvent systems. For example, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields.[12]

  • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine, which must be oxidized to the pyridine. Ensure your oxidizing agent is effective and used in the correct stoichiometry.

  • Side Reactions: The order of reagent addition can be critical. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.

Data Presentation: Optimization of Hantzsch Synthesis

Table 3: Comparative Performance of Catalysts in Hantzsch Dihydropyridine Synthesis Reaction: Benzaldehyde, Ethyl Acetoacetate, and Ammonium Acetate

CatalystSolventTemp (°C)Time (h)Yield (%)Reference
NoneEthanol781239[2]
p-TSA (ultrasound)Aqueous micellesRT0.596[12]
Fe₃O₄@SiO₂-SO₃HEthanol250.3398[2]
Tannic AcidH₂O/Ethanol601.595[2]
MgAl₂-HTAcetonitrileRT6.561[13][14]
Ceric Ammonium Nitrate (CAN)NoneRT-High[12][15]

Experimental Workflow Diagram

G Experimental Workflow for Hantzsch Pyridine Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_oxidation Oxidation cluster_workup Workup & Purification A Combine Aldehyde, β-Ketoester, and Ammonia Source B Add Catalyst and Solvent A->B C Heat/Irradiate at Optimized Temperature B->C D Monitor by TLC for Dihydropyridine Formation C->D E Add Oxidizing Agent (e.g., HNO₃, I₂) D->E F Continue Reaction Until Pyridine Formation is Complete E->F G Cool and Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography or Recrystallization I->J

Caption: A general experimental workflow for the Hantzsch pyridine synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[16]

Troubleshooting Guide & FAQs

Q1: Why is my Fischer indole synthesis failing or giving a low yield?

A1: Several factors can lead to the failure of a Fischer indole synthesis:[17]

  • Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[17]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can hinder the reaction.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl) are critical and often need to be optimized empirically.[16][18]

  • Unstable Hydrazone: Some arylhydrazones are unstable and should be generated in situ.[17]

Q2: I am observing significant side product formation. What are the likely side reactions?

A2: Common side reactions include:

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.

  • N-N Bond Cleavage: As mentioned above, certain substituents can promote the cleavage of the nitrogen-nitrogen bond in the ene-hydrazine intermediate, leading to byproducts like aniline derivatives.

Data Presentation: Optimization of Fischer Indole Synthesis

Table 4: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole Reaction: Acetophenone and Phenylhydrazine

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidAcetic Acid118141[17]
PPANone1600.1773[17]
ZnCl₂None1700.567[17]
Amberlyst-15Toluene110185[17]
Microwave (PPA)None1500.2580[17]
Experimental Protocols

Protocol 2: Fischer Indole Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)

  • Materials: Acetophenone (1.0 eq), Phenylhydrazine (1.0 eq), Polyphosphoric acid.

  • Procedure:

    • Hydrazone Formation (Optional): In a round-bottom flask, dissolve acetophenone in ethanol. Add phenylhydrazine dropwise with stirring. Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes. Cool the reaction mixture in an ice bath to precipitate the hydrazone. Filter the solid and wash with cold ethanol.[17]

    • Indolization: In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.[17]

    • Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.

    • Heat the mixture at 150-160°C for about 10-15 minutes. The color of the mixture will darken.[17]

    • Work-up: Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring. The solid product will precipitate.[17]

    • Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.

Bischler-Napieralski Isoquinoline Synthesis

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used to cyclize β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines.[19][20]

Troubleshooting Guide & FAQs

Q1: My Bischler-Napieralski reaction is not proceeding, or the yield is very low. What are the potential causes?

A1: Low or no yield can be attributed to several factors:

  • Deactivated Aromatic Ring: The reaction is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[20][21]

  • Ineffective Dehydrating Agent: For substrates that lack electron-donating groups, a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃, is often required.[21][22]

  • Decomposition of Starting Material: Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q2: A major side product I'm observing is a styrene derivative. How can this be avoided?

A2: The formation of styrene occurs via a retro-Ritter reaction, which is evidence for a nitrilium salt intermediate.[21][22] To minimize this side reaction, you can use the corresponding nitrile as a solvent to shift the equilibrium away from the styrene product.[21][22]

Data Presentation: Optimization of Bischler-Napieralski Reaction

Table 5: Comparison of Reagents for Bischler-Napieralski Cyclization

SubstrateReagent SystemSolventTemperatureTimeYieldReference
N-Acetyl-2-(3,4-dimethoxyphenyl)ethylaminePOCl₃TolueneReflux4 hGood[20]
N-Acetyl-2-(3-methoxyphenyl)ethylamineP₂O₅ in POCl₃POCl₃Reflux-Effective[19][21]
β-arylethylamideTf₂O, 2-chloropyridineDCM-20°C to 0°C50 min-[20]
β-arylethylamidePPA-150-160°C10-15 min-[17]

Troubleshooting Logic Diagram

G Troubleshooting the Bischler-Napieralski Reaction start Low or No Product cond1 Is Aromatic Ring Electron-Rich? start->cond1 cond2 Is Starting Material Consumed? cond1->cond2 Yes sol1 Use Stronger Reagent (e.g., P₂O₅/POCl₃) or Milder, Modern Protocol (e.g., Tf₂O) cond1->sol1 No (Deactivated) cond3 Styrene Side Product Observed? cond2->cond3 Yes sol2 Increase Temperature or Reaction Time cond2->sol2 No sol3 Use Milder Conditions (Lower Temp, Shorter Time) cond3->sol3 No, Degradation/Tar sol4 Use Nitrile as Solvent or Larsen's Protocol (Oxalyl Chloride) cond3->sol4 Yes end Product Formation cond3->end No sol1->end sol2->end sol3->end sol4->end

Caption: A troubleshooting guide for common Bischler-Napieralski synthesis issues.

Other Important Heterocycle Syntheses

Quinoline Synthesis (Skraup, Doebner-von Miller)
  • Common Issues: The Skraup synthesis is notoriously exothermic and can lead to significant tar formation.[23]

  • Troubleshooting:

    • Use a moderator like ferrous sulfate (FeSO₄) to control the vigorous reaction.[23]

    • Add sulfuric acid slowly with efficient cooling to manage the exotherm.[23]

    • For the Doebner-von Miller synthesis, polymerization of the α,β-unsaturated aldehyde can be an issue; careful temperature control is key.

Imidazole Synthesis
  • Common Issues: The synthesis of imidazoles can sometimes result in low yields, but various methods exist.[24][25]

  • Optimization:

    • Microwave-assisted, solvent-free synthesis using urotropine and ammonium acetate from 1,2-diketones can be simple and efficient.[26]

    • One-pot, four-component synthesis by heating a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions can give very good yields.[26]

Thiazole Synthesis (Hantzsch)
  • Common Issues: The regioselectivity of the Hantzsch thiazole synthesis can be influenced by reaction conditions.

  • Optimization:

    • Condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles.[27]

    • Under acidic conditions (e.g., 10M-HCl-EtOH), mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed, with the ratio influenced by the specific substrates and experimental setup.[27]

References

Bohlmann-Rahtz Pyridine Synthesis: A Technical Support Center for Byproduct Identification and Minimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Bohlmann-Rahtz pyridine synthesis is a powerful tool for constructing substituted pyridines. However, like any complex organic reaction, it is not without its challenges. The formation of byproducts can complicate purification, reduce yields, and impact the overall efficiency of a synthetic route. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common byproducts encountered during the Bohlmann-Rahtz pyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Pyridine and Presence of a Major Byproduct

Symptoms:

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant peak in addition to the desired product and starting materials.

  • The isolated yield of the pyridine product is lower than expected.

  • Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product mixture reveals unexpected signals, particularly in the vinyl and amine proton regions.

Potential Cause:

In one-pot, three-component variations of the Bohlmann-Rahtz synthesis where an ammonium salt (like ammonium acetate) is used as the amine source, a common side reaction is the Michael addition of ammonia to the ethynylketone starting material. This leads to the formation of a stable β-amino vinyl ketone byproduct, which may not readily participate in the subsequent cyclization to the desired pyridine.

Solutions:

  • Optimize Reagent Stoichiometry: The use of a large excess of ammonium acetate can facilitate the desired reaction pathway.[1]

  • Control Reaction Temperature: While higher temperatures are traditionally used for the cyclodehydration step, they can also promote side reactions.[2] The use of catalysts can lower the required temperature.

  • Catalyst Selection: Employing a suitable catalyst can promote the desired tandem Michael addition-heterocyclization while minimizing the formation of the ammonia adduct. Lewis acids like zinc bromide (ZnBr₂) have been shown to be effective.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are often favored.[2]

Problem 2: Decomposition of Starting Materials, Especially with Acid-Sensitive Enamines

Symptoms:

  • TLC analysis shows the disappearance of the enamine starting material without the corresponding formation of the desired product.

  • The reaction mixture turns dark or shows signs of polymerization.

  • Low to no yield of the desired pyridine is obtained.

Potential Cause:

Enamines bearing acid-sensitive functional groups, such as tert-butyl esters or cyano groups, are prone to decomposition under harsh acidic conditions.[2] Both Brønsted and strong Lewis acids can cause this decomposition.

Solutions:

  • Use of Mild Catalysts: To avoid the decomposition of sensitive substrates, milder catalysts are recommended.

    • Solid Acid Catalysts: Amberlyst-15, an ion-exchange resin, can be a mild and effective alternative to strong acids, and it simplifies workup through filtration.[2]

    • Mild Lewis Acids: Ytterbium triflate (Yb(OTf)₃) and zinc bromide (ZnBr₂) are effective Lewis acid catalysts that can promote the reaction at lower temperatures.[2]

  • Acid-Free Conditions: For particularly sensitive substrates, it has been shown that the reaction can proceed under milder, acid-free conditions using ethanol as the solvent.[2]

  • Two-Step Procedure: If one-pot methods consistently lead to decomposition, reverting to the traditional two-step Bohlmann-Rahtz synthesis can be a solution. This involves the initial Michael addition to form the aminodiene intermediate under non-acidic conditions, followed by its isolation and subsequent cyclodehydration.

Frequently Asked Questions (FAQs)

Q1: What is the structure of the most common byproduct in the one-pot Bohlmann-Rahtz synthesis, and how can I identify it?

A1: The most common byproduct in the three-component, one-pot synthesis is a β-amino vinyl ketone, formed from the Michael addition of ammonia to the ethynylketone.

Identification:

  • ¹H NMR Spectroscopy: Look for two doublet signals in the olefinic region (typically between δ 5.6-7.8 ppm) with a coupling constant (J) of around 13 Hz, which is characteristic of the E-configuration of the vinyl protons. You may also observe signals corresponding to the amine protons.

  • ¹³C NMR Spectroscopy: The spectrum will show signals for a ketone carbonyl and two sp² hybridized carbons of the vinyl group.

  • Mass Spectrometry: The mass of this byproduct will correspond to the sum of the ethynylketone and ammonia (or the amine source).

Q2: How can I minimize the formation of the β-amino vinyl ketone byproduct?

A2: Minimizing this byproduct involves favoring the reaction of the in situ generated enamine with the ethynylketone over the direct reaction of ammonia with the ethynylketone.

Strategies:

  • Slow Addition of the Ethynylketone: Adding the ethynylketone slowly to the mixture of the 1,3-dicarbonyl compound and ammonium acetate can help to ensure that the enamine is formed first and is readily available to react.

  • Use of an Appropriate Catalyst: As mentioned in the troubleshooting guide, catalysts like ZnBr₂ can effectively promote the desired three-component reaction.

  • Solvent Selection: Anhydrous ethanol is often a good solvent choice for these reactions.

Q3: My enamine is acid-sensitive. What is the best protocol to follow?

A3: For acid-sensitive enamines, the primary goal is to avoid harsh acidic conditions.

Recommended Protocol:

  • Two-Step Approach:

    • Step 1: Michael Addition: React the enamine and the ethynylketone in a suitable solvent like ethanol at a moderate temperature (e.g., 50 °C) without any acid catalyst to form the aminodiene intermediate. Monitor the reaction by TLC.

    • Step 2: Cyclodehydration: After isolation and purification of the aminodiene, perform the cyclodehydration. To avoid high temperatures, you can use a mild catalyst like N-iodosuccinimide (NIS) at a low temperature (e.g., 0 °C).

  • One-Pot Approach with Mild Catalyst:

    • Use a solid-supported acid catalyst like Amberlyst-15, which can be easily removed by filtration, minimizing the exposure of the product to acidic conditions during workup.

    • Alternatively, use a mild Lewis acid like Yb(OTf)₃ or ZnBr₂ in a non-acidic solvent like toluene.

Quantitative Data Summary

The following tables summarize the impact of different catalysts and solvents on the yield of the Bohlmann-Rahtz pyridine synthesis.

Table 1: Comparison of Catalysts in the One-Pot Synthesis of a Trisubstituted Pyridine

EntryCatalyst (mol%)SolventTemperatureTime (h)Yield (%)
1Acetic Acid (20%)TolueneReflux2078
2ZnBr₂ (15%)TolueneReflux2096
3Yb(OTf)₃ (20%)TolueneReflux2485
4Amberlyst-15Toluene50 °C2675

Data adapted from Bagley, M. C., et al.

Table 2: Comparison of Solvents in the Three-Component Synthesis

EntrySolvent SystemTemperatureTime (h)Yield (%)
1EthanolReflux2490
2TolueneReflux2460
3Ethanol/Acetic Acid (5:1)Reflux2453
4Toluene/Acetic Acid (5:1)Reflux2469

Data adapted from a thesis by a member of the Bagley research group.

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of a Polysubstituted Pyridine using a Lewis Acid Catalyst

This protocol is suitable for substrates that are not highly acid-sensitive and aims to achieve a high yield in a single step.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Ethynylketone (1.2 equiv)

  • Ammonium acetate (10 equiv)

  • Zinc bromide (ZnBr₂, 0.15 equiv)

  • Anhydrous toluene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound, ammonium acetate, and zinc bromide.

  • Add anhydrous toluene to the flask.

  • Begin stirring the mixture and add the ethynylketone.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 20-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Two-Step Synthesis for Acid-Sensitive Enamines

This protocol is designed to protect acid-sensitive functional groups by separating the Michael addition and cyclodehydration steps.

Step A: Michael Addition to form the Aminodiene Intermediate Materials:

  • Acid-sensitive enamine (1.0 equiv)

  • Ethynylketone (1.5 equiv)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask, dissolve the enamine in anhydrous ethanol.

  • Add the ethynylketone to the solution.

  • Stir the reaction mixture at 50 °C and monitor its progress by TLC.

  • Upon completion (typically 1-7 hours), cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting aminodiene intermediate by column chromatography on silica gel.[3]

Step B: Mild Cyclodehydration using N-Iodosuccinimide (NIS) Materials:

  • Purified aminodiene from Step A (1.0 equiv)

  • N-Iodosuccinimide (NIS, 1.2 equiv)

  • Anhydrous ethanol

Procedure:

  • Dissolve the aminodiene in anhydrous ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NIS to the cooled solution and stir for 1 hour at 0 °C.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridine.[3]

Visualizations

Reaction Pathways

Bohlmann_Rahtz_Pathways cluster_main Desired Bohlmann-Rahtz Pathway cluster_byproduct Byproduct Formation Pathway Enamine Enamine Aminodiene Intermediate Aminodiene Intermediate Enamine->Aminodiene Intermediate Michael Addition Ethynylketone Ethynylketone Ethynylketone->Aminodiene Intermediate Pyridine Product Pyridine Product Aminodiene Intermediate->Pyridine Product Cyclodehydration Ammonia Ammonia Beta-Amino Vinyl Ketone Beta-Amino Vinyl Ketone Ammonia->Beta-Amino Vinyl Ketone Michael Addition Ethynylketone_byproduct Ethynylketone Ethynylketone_byproduct->Beta-Amino Vinyl Ketone

Caption: Desired vs. Byproduct Pathways in Bohlmann-Rahtz Synthesis.

Experimental Workflow for Byproduct Minimization

Experimental_Workflow start Start assess_substrate Is the enamine acid-sensitive? start->assess_substrate one_pot One-Pot, Three-Component Synthesis assess_substrate->one_pot No two_step Two-Step Synthesis assess_substrate->two_step Yes mild_catalyst Use Mild Catalyst? (e.g., Amberlyst-15, ZnBr2) one_pot->mild_catalyst protocol_2 Follow Protocol 2: Two-Step Synthesis two_step->protocol_2 protocol_1 Follow Protocol 1: One-Pot Synthesis mild_catalyst->protocol_1 Yes workup Workup and Purification protocol_1->workup protocol_2->workup end End workup->end

Caption: Decision workflow for minimizing byproducts.

Logical Relationship of Troubleshooting Steps

Caption: Logical flow for troubleshooting common issues.

References

troubleshooting guide for low yield in Hantzsch pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low yields in the Hantzsch pyridine synthesis, a common challenge for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Low Yield in Hantzsch Pyridine Synthesis

Low yields in the Hantzsch synthesis of 1,4-dihydropyridines or the subsequent pyridine products can be attributed to several factors, from reaction conditions to reactant purity.[1][2][3] This guide addresses common issues in a question-and-answer format to help you diagnose and resolve potential problems in your experimental workflow.

Q1: My Hantzsch reaction is resulting in a very low yield of the desired 1,4-dihydropyridine. What are the most common causes?

A1: Low yields in the classical Hantzsch synthesis are a frequent issue and can arise from several factors.[1][2][3] The traditional method often involves long reaction times and harsh conditions, which can lead to product degradation or the formation of side products.[1][3] Key areas to investigate include:

  • Reaction Time and Temperature: Excessive heating can cause the decomposition of the 1,4-dihydropyridine product.[1]

  • Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction's success.[1]

  • Suboptimal Solvent: While ethanol and acetic acid are commonly used, they may not be the ideal choice for all substrates.[1] The polarity of the solvent can influence the reaction rate.[1]

  • Side Reactions: The formation of byproducts, such as over-oxidized pyridine or Michael adducts, can decrease the yield of the desired 1,4-dihydropyridine.[1]

Q2: My reaction is not proceeding to completion, and a significant amount of starting material remains. How can I improve the conversion rate?

A2: Incomplete conversion is often linked to reaction kinetics and the chosen conditions.[1] To drive the reaction forward, consider the following optimization strategies:

  • Catalysis: The introduction of a catalyst can markedly speed up the reaction. A variety of catalysts have proven effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts.[1]

  • Microwave or Ultrasound Irradiation: Employing these energy sources can drastically shorten reaction times and enhance yields when compared to conventional heating methods.[1]

  • Solvent Selection: The choice of solvent is crucial. For instance, conducting the reaction in aqueous micelles has been demonstrated to produce high yields.[1]

  • Reactant Concentration: Performing the reaction at a higher concentration or even under solvent-free conditions can sometimes boost reaction rates and yields.[1]

Q3: I am observing a significant amount of a colored impurity, which I believe is the oxidized pyridine derivative. How can I minimize this side reaction?

A3: The oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine is a common side reaction, particularly under harsh conditions or in the presence of atmospheric oxygen.[1] To mitigate this:

  • Control the Atmosphere: Executing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent aerial oxidation.[1]

Q4: How does my choice of nitrogen source impact the reaction yield?

A4: The selection of the nitrogen source is a critical parameter. While ammonia is a traditional choice, ammonium acetate is also frequently used.[3][4] In some protocols, urea has been investigated as an alternative ammonia source; however, it was found to be contaminated with a significant amount of unidentifiable byproducts.[5] Ammonium acetate has been identified as a reliable and convenient source of ammonia.[5]

Frequently Asked Questions (FAQs)

Q5: The aromatization of my 1,4-dihydropyridine intermediate to the final pyridine product is inefficient. What are some alternative oxidizing agents?

A5: The final aromatization step is crucial for obtaining the pyridine product.[2] While classical oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can result in the formation of side products and may require difficult workup procedures.[2][3] Milder and more efficient oxidizing agents to consider include:

  • Iodine in refluxing methanol[3]

  • Ferric chloride[3]

  • Manganese dioxide[3]

  • Potassium permanganate in water[3]

  • Ceric ammonium nitrate (CAN)[6]

Q6: I am observing significant amounts of side products in my Hantzsch reaction. What are the likely culprits?

A6: The formation of side products in the Hantzsch synthesis can occur due to several competing reaction pathways.[7] The mechanism is complex, with at least five different pathways having been proposed.[3][7] Common side products can arise from:

  • Self-condensation of the β-ketoester.[7]

  • A Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[7]

  • Incomplete reaction leading to the presence of intermediates in the final product mixture.[7]

To minimize the formation of side products, it is essential to carefully control reaction conditions such as temperature and the order of reagent addition.[2][7]

Optimization of Reaction Conditions: A Data-Driven Approach

The following table summarizes various reaction conditions and their impact on the yield of the Hantzsch pyridine synthesis, providing a comparative overview to guide your experimental design.

CatalystSolventTemperatureTimeYield (%)Reference
p-Toluenesulfonic acid (PTSA)Aqueous micelles (SDS, 0.1M)Ultrasound-96[3]
NoneWater70-75°C-86-96[8]
Ceric Ammonium Nitrate (CAN)Solvent-freeRoom Temperature1-3 hGood to Excellent[6]
NoneEthanolRefluxLongLow[8][9]
NoneAcetic AcidRefluxLongLow[8][9]
VariousMicrowave-assisted120°C2-7 min82-94[2]

Detailed Experimental Protocols

General Procedure for Catalyst-Free Hantzsch Synthesis in Water

This protocol is adapted from a clean and efficient procedure for the synthesis of 1,4-dihydropyridines in an aqueous medium.[8][9]

  • To a tube reactor, add the aldehyde (1 mmol), β-keto ester (2 mmol), and an ammonium salt (1 mmol).

  • Add 2-3 mL of water to the mixture.

  • The remaining space in the reactor is charged with water steam, air, or nitrogen, and the vessel is sealed quickly.

  • The mixture is then stirred for the desired amount of time at the optimized temperature (e.g., 70-75°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature.

  • The solid product is isolated by simple filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Microwave-Assisted Hantzsch Synthesis

This protocol is based on microwave-assisted methods that have been shown to improve yields and reduce reaction times.[2]

  • In a microwave-safe vessel, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and the nitrogen source (e.g., ammonium acetate, 1 equivalent).

  • Add a suitable solvent (e.g., ethanol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the Hantzsch pyridine synthesis.

HantzschTroubleshooting start Low Yield in Hantzsch Synthesis check_reactants 1. Check Reactant Purity & Stoichiometry start->check_reactants check_conditions 2. Evaluate Reaction Conditions check_reactants->check_conditions incomplete_conversion Incomplete Conversion? check_conditions->incomplete_conversion side_products Significant Side Products? incomplete_conversion->side_products No optimize_conditions Optimize Conditions: - Increase Temperature - Increase Time - Add Catalyst incomplete_conversion->optimize_conditions Yes modify_workup Modify Workup/Purification side_products->modify_workup No analyze_side_products Analyze Side Products (TLC, NMR, MS) side_products->analyze_side_products Yes alternative_energy Consider Alternative Energy: - Microwave - Ultrasound optimize_conditions->alternative_energy end_high_yield Improved Yield alternative_energy->end_high_yield modify_workup->end_high_yield oxidation_issue Oxidation to Pyridine? analyze_side_products->oxidation_issue inert_atmosphere Use Inert Atmosphere (N2, Ar) oxidation_issue->inert_atmosphere Yes other_side_reactions Other Side Reactions? oxidation_issue->other_side_reactions No inert_atmosphere->end_high_yield other_side_reactions->modify_workup No adjust_reagent_addition Adjust Reagent Addition Order/Rate other_side_reactions->adjust_reagent_addition Yes adjust_reagent_addition->end_high_yield

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

References

Technical Support Center: Overcoming Catalyst Inhibition in Cross-Coupling Reactions of 2-Pyridine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with catalyst inhibition in cross-coupling reactions involving 2-pyridine nucleophiles. The pyridine motif is a crucial component in many pharmaceuticals and functional materials. However, the nitrogen atom in the pyridine ring, particularly in the 2-position, can coordinate to the metal catalyst, leading to deactivation and poor reaction outcomes.[1][2] This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2-pyridine nucleophiles so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can strongly coordinate to the transition metal center (commonly palladium) of the catalyst.[1][3] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1][4] This is often referred to as the "2-pyridyl problem."[1][2]

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition and reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1]

  • Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can agglomerate to form inactive palladium black, a common issue when the catalytic cycle is slow.[1][5]

Q3: How does the position of the leaving group on the pyridine ring affect the reaction?

A3: The position of the leaving group (e.g., halide) on the pyridine ring significantly impacts the reaction's success. 2-Halopyridines are notoriously difficult substrates because the proximity of the nitrogen atom to the reaction center enhances its ability to poison the catalyst. 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further from the reaction site, reducing its inhibitory effect.[1]

Q4: What is the role of the ligand in preventing catalyst deactivation?

A4: Ligand selection is critical for successful cross-coupling with pyridine substrates. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are often effective.[4][6] These ligands stabilize the active catalyst and sterically hinder the coordination of the pyridine nitrogen to the metal center.[4][5]

Q5: Can additives be used to improve reaction efficiency?

A5: Yes, certain additives can be beneficial. For instance, in some Suzuki-Miyaura couplings of 2-pyridyl boronates, the addition of copper(I) or copper(II) salts has been shown to promote the reaction, possibly by facilitating a C–B to C–Cu transmetalation.[7][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1]1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1][4] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[1] 3. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, while monitoring for decomposition.[1][4]
Inefficient Oxidative Addition: The C-X bond of the pyridine halide is not being effectively activated.[1]1. Change the Halide: If possible, switch from a chloride to a more reactive bromide or iodide.[1][9] 2. Use a More Active Catalyst System: Consider catalyst systems known for high activity, such as those based on Buchwald ligands or N-heterocyclic carbenes (NHCs).[4]
Catalyst Decomposition (Palladium Black Formation) Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the chance of agglomeration into inactive palladium black.[1][5]1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle (e.g., ligand and base optimization).[1] 2. Lower Catalyst Loading: High catalyst concentrations can sometimes promote aggregation.[5] 3. Ensure Rigorous Degassing: Oxygen can promote the formation of palladium black.[5][8]
Formation of Side Products Protodeboronation (in Suzuki Coupling): The boronic acid is being replaced by a hydrogen atom.[8]1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry.[8] 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[8] 3. Use Boronic Acid Derivatives: Pinacol esters or MIDA boronates can be more stable than the corresponding boronic acids.[7][8]
Homocoupling: The organometallic reagent is coupling with itself.[4][8]1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen.[4][8] 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a Pd(0) source or an efficient pre-catalyst can mitigate this.[4]
Dehalogenation: The halide on the pyridine substrate is replaced by a hydrogen atom.[1]1. Optimize the Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation.[1] 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1]

Quantitative Data Summary

Table 1: Effect of Ligand and Base on a Model Suzuki-Miyaura Coupling of a 2-Pyridyl Nucleophile

EntryLigandBaseSolventTemp (°C)Yield (%)
1PPh₃K₂CO₃Dioxane100<10
2PCy₃K₂CO₃Dioxane15085
3SPhosK₃PO₄Toluene/H₂O11092
4XPhosK₃PO₄THF8095
5dppfCs₂CO₃Dioxane10078
Data is representative and compiled from general knowledge of similar cross-coupling reactions.[5]

Table 2: Comparison of Catalyst Systems for the Buchwald-Hartwig Amination of 2-Bromopyridine

Catalyst System (Pd Pre-catalyst/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / P(t-Bu)₃NaOt-BuToluene801275
Pd(OAc)₂ / SPhosK₃PO₄Dioxane1001888
XPhos-Pd-G3LHMDSTHF652492
Pd(OAc)₂ / XantphosCs₂CO₃Toluene1101665
This table illustrates a hypothetical optimization for the coupling of 2-bromopyridine with an amine. Actual results may vary depending on the specific substrates.[6]

Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide [8]

  • Reagent Preparation: To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate (1.5 equiv.), aryl halide (1.0 equiv.), XPhos-Pd-G3 (5 mol %), Cu(OAc)₂ (50 mol %), and K₃PO₄ (5.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent and Additive Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of 0.125 M with respect to the aryl halide. Add diethanolamine (1.0 equiv.) via syringe.

  • Reaction Conditions: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination of 2-Bromopyridine [6]

  • Reagent Preparation: In a glovebox, to an oven-dried vial, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol %), the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol %), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Addition of Substrates and Solvent: Remove the vial from the glovebox, add the 2-bromopyridine (1.0 equiv.) and anhydrous toluene via syringe.

  • Inert Atmosphere: Seal the vial and purge with argon for 10 minutes.

  • Reaction Conditions: Heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Inhibition_Pathway Active Pd(0) Catalyst Active Pd(0) Catalyst Inactive Pd(0)-Pyridine Complex Inactive Pd(0)-Pyridine Complex Active Pd(0) Catalyst->Inactive Pd(0)-Pyridine Complex Coordination 2-Pyridine Substrate 2-Pyridine Substrate 2-Pyridine Substrate->Inactive Pd(0)-Pyridine Complex Catalytic Cycle Halted Catalytic Cycle Halted Inactive Pd(0)-Pyridine Complex->Catalytic Cycle Halted

Caption: Catalyst inhibition by 2-pyridine substrate coordination.

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_catalyst Is Catalyst Poisoning Suspected? start->check_catalyst change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand Yes optimize_conditions Optimize Reaction Conditions (Temp, Base, Solvent) check_catalyst->optimize_conditions No change_ligand->optimize_conditions check_side_products Are Side Products Observed? optimize_conditions->check_side_products address_protodeboronation Address Protodeboronation (Anhydrous Conditions, Stable Boronate) check_side_products->address_protodeboronation Protodeboronation address_homocoupling Address Homocoupling (Degas, Use Pre-catalyst) check_side_products->address_homocoupling Homocoupling successful_reaction Successful Reaction check_side_products->successful_reaction No address_protodeboronation->successful_reaction address_homocoupling->successful_reaction

Caption: A workflow for troubleshooting low-yield reactions.

References

addressing stability problems of dihydropyridine intermediates during oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with dihydropyridine intermediates during oxidation reactions.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Unexpected Spectroscopic Data

Q1: My ¹H NMR spectrum shows unexpected signals, particularly in the aromatic region (δ 7.0-8.5 ppm), and the characteristic N-H proton signal (typically a singlet between δ 5.5 and 9.2 ppm) is weak or has disappeared. What is the likely cause?

A1: This is a classic indication that your 1,4-dihydropyridine sample has been partially or fully oxidized to its corresponding pyridine derivative.[1] The aromatization of the dihydropyridine ring leads to the loss of the N-H proton and the formation of new aromatic protons, resulting in significant changes in the NMR spectrum.[1] Oxidation can occur during the reaction, work-up, or purification if not performed under strictly oxygen-free conditions.[1]

Q2: The methylene protons of the ester groups at C3 and C5 in my 1,4-dihydropyridine are showing a complex splitting pattern instead of a simple quartet. Why is this happening?

A2: This complexity can arise from the diastereotopicity of the methylene protons. The C4 position of the dihydropyridine ring is a stereocenter, which can make the two protons of the adjacent CH₂ group magnetically non-equivalent, leading to more complex splitting patterns. However, if accompanied by other spectral changes mentioned in Q1, it's crucial to also consider the presence of the oxidized pyridine as an impurity, which could complicate the spectrum.

Q3: My IR spectrum is missing the characteristic N-H stretching band, which I expected to see between 3200-3400 cm⁻¹. What does this indicate?

A3: The absence of the N-H stretching band is a strong indicator of oxidation.[1] The conversion of the 1,4-dihydropyridine to the aromatic pyridine ring results in the elimination of the N-H bond.[1]

Issue 2: Poor Reaction Yield and By-product Formation

Q4: My oxidation reaction of a 1,4-dihydropyridine is giving low yields of the desired pyridine derivative and multiple by-products. How can I optimize this?

A4: The oxidative aromatization of dihydropyridines can be sensitive to reaction conditions and the choice of oxidizing agent.[2][3] Issues such as steric hindrance and the reactivity of other functional groups in the molecule can lead to the formation of secondary products.[2][3] Consider the following optimization strategies:

  • Choice of Oxidizing Agent: A wide range of oxidizing agents are available, from inorganic salts to enzymes.[2][3] Milder or more selective reagents may be necessary for sensitive substrates. Common agents include DMSO, nitric acid, and bleaching powder (calcium hypochlorite).[2]

  • Reaction Conditions: Carefully control the reaction temperature, time, and atmosphere. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions caused by atmospheric oxygen.[1]

  • Protecting Groups: The stability of dihydropyridine intermediates can be enhanced by N-acyl "protection" of the nitrogen.[4]

Frequently Asked Questions (FAQs)

Q5: What are the main degradation pathways for dihydropyridine intermediates?

A5: The primary degradation pathway for 1,4-dihydropyridine intermediates is oxidative aromatization to the corresponding pyridine moiety.[5] This process can be promoted by exposure to light and air.[5] In some cases, such as with nifedipine, photodegradation can also lead to the formation of a nitroso derivative from the reduction of the nitro group.[6]

Q6: How can I improve the stability of my dihydropyridine intermediates during storage and handling?

A6: To minimize degradation, dihydropyridine compounds should be protected from light and oxygen.[5][6] Store samples in amber vials under an inert atmosphere and at low temperatures. When handling solutions, especially for biological samples, take precautions to avoid photodecomposition.[6]

Q7: Are there any structural modifications that can enhance the stability of dihydropyridines?

A7: Yes, the stability and reactivity of dihydropyridines can be influenced by the substituents on the ring. For instance, the choice of chloroformate reagent used in the preparation of alkylidene dihydropyridines can tune their stability towards oxidation.[7] Additionally, cocrystallization with other molecules has been shown to be an effective approach to address the photo-induced oxidation of dihydropyridine drugs.[8]

Data Presentation

Table 1: Spectroscopic Comparison of 1,4-Dihydropyridines and Their Oxidized Pyridine Derivatives

Spectroscopic Feature1,4-DihydropyridineOxidized Pyridine DerivativeRationale for Change
¹H NMR: N-H Proton Present (typically δ 5.5-9.2 ppm, singlet)[1]Absent[2]Loss of the N-H proton upon aromatization.
¹H NMR: Aromatic Protons Typically absent or few signalsNew signals appear (typically δ 7.0-8.5 ppm)[1]Formation of the aromatic pyridine ring.
IR: N-H Stretch Present (3200-3400 cm⁻¹)[1]Absent[1]Elimination of the N-H bond.
IR: C=C Stretch Present (1600-1650 cm⁻¹)[1]Shifts and changes in intensityAlteration of the double bond character within the ring.

Table 2: Common Oxidizing Agents for Dihydropyridine Aromatization

Oxidizing AgentTypical SolventCatalystReaction TimeYield RangeReference
Dimethyl Sulfoxide (DMSO)DMSONone (DMSO acts as both)VariesModerate to Good[2]
Nitric AcidAcetic AcidNone~1 hourModerate to Good[2][9]
Bleaching Powder (Ca(OCl)₂)VariesNoneVariesModerate to Good[2]
Hydrogen PeroxideEthanolCopper(II) chloride~30 minHigh (e.g., 96%)[10]
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Methylene ChlorideNoneVariesVaries[9]

Experimental Protocols

Protocol 1: Deuterium Exchange Experiment to Confirm N-H Proton Signal

This protocol is used to confirm the assignment of the N-H proton signal in the ¹H NMR spectrum of a 1,4-dihydropyridine.[1]

Methodology:

  • Acquire a standard ¹H NMR spectrum of the 1,4-dihydropyridine sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small drop of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to ensure thorough mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The signal corresponding to the N-H proton will either disappear or show a significant decrease in intensity due to the exchange of the proton with deuterium.[1]

Protocol 2: Monitoring Oxidation by UV-Vis Spectroscopy

This protocol can be used to monitor the photodegradation or oxidation of dihydropyridines, as they and their pyridine derivatives often have distinct absorption spectra.

Methodology:

  • Prepare a solution of the dihydropyridine intermediate in a suitable solvent (e.g., ethanol).

  • Measure the initial UV-Vis absorption spectrum.

  • Expose the solution to the conditions being tested (e.g., light, air).

  • Periodically measure the UV-Vis spectrum over time.

  • Expected Result: A decrease in the absorbance corresponding to the dihydropyridine and a concurrent increase in the absorbance of the pyridine derivative will be observed. This data can be used to study the kinetics of the degradation process.[6]

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Results (e.g., anomalous spectra, low yield) check_oxidation Suspect Oxidation of Dihydropyridine Intermediate start->check_oxidation analyze_nmr Analyze ¹H NMR: - Disappearance of N-H signal? - New aromatic signals? check_oxidation->analyze_nmr Yes no_oxidation Oxidation Unlikely (Consider other issues) check_oxidation->no_oxidation No analyze_ir Analyze IR: - Absence of N-H stretch? analyze_nmr->analyze_ir Yes analyze_nmr->no_oxidation No confirm_oxidation Oxidation Confirmed analyze_ir->confirm_oxidation Yes analyze_ir->no_oxidation No optimize_conditions Optimize Reaction/Purification: - Use inert atmosphere - Protect from light - Re-evaluate oxidizing agent confirm_oxidation->optimize_conditions recharacterize Re-characterize Purified Product optimize_conditions->recharacterize

Caption: Troubleshooting workflow for suspected oxidation of 1,4-dihydropyridines.

Oxidation_Pathway DHP 1,4-Dihydropyridine Intermediate (Unstable) Pyridine Pyridine Derivative (Aromatic, Stable) DHP->Pyridine [O] (e.g., Air, Light, Reagent) Process Oxidation (-2H)

Caption: General pathway for the oxidation of a dihydropyridine intermediate.

References

Validation & Comparative

A Comparative Analysis of Pyridine-Based Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous anticancer agents. Its unique electronic properties and synthetic tractability have allowed for the development of a diverse range of compounds targeting various hallmarks of cancer. This guide provides a comparative analysis of several key pyridine-based anticancer agents, offering insights into their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation. This information is intended to assist researchers, scientists, and drug development professionals in the rational design and advancement of novel pyridine-containing cancer therapeutics.

Data Presentation: Comparative Efficacy of Pyridine-Based Anticancer Agents

The following tables summarize the in vitro inhibitory activities of selected pyridine-based anticancer agents against various cancer cell lines and molecular targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Pyridine-Based Kinase Inhibitors

CompoundTarget Kinase(s)Cancer Cell LineIC50 (nM)Reference(s)
Selpercatinib RET (Wild-type & Mutants)-0.92 - 67.8[1][2][3]
Olverembatinib Bcr-Abl (Wild-type & T315I)K562 (CML)0.21[4][5][6]
Bcr-Abl (T315I)Ba/F30.68[4][5]
Bcr-Abl (Wild-type)Ba/F30.34[4][5]
Glumetinib c-MetEBC-1 (Lung)5[7][8]
c-Met (kinase assay)-0.42[7][8]
Camonsertib ATRLoVo (Colon)28[9][10]
ATR (biochemical assay)-1.0[9][10]
Linifanib KDR (VEGFR2)HUVEC (VEGF-stimulated)0.2[11][12][13]
FLT3MV4-11 (Leukemia)4[11][12]
PDGFRβ-66[11][12]

Table 2: IC50 Values of Pyridine-Based Tubulin Polymerization Inhibitors

CompoundTargetCancer Cell LineIC50 (µM)Reference(s)
Diarylpyridine 10t TubulinHeLa (Cervical)0.19
SGC-7901 (Gastric)0.30
MCF-7 (Breast)0.33
Pyridine-Bridged CA-4 Analogue (4h) TubulinMDA-MB-231 (Breast)0.0031[14]
Pyridine-Bridged CA-4 Analogue (4s) TubulinMDA-MB-231 (Breast)0.0046[14]
Pyridine-Bridged CA-4 Analogue (4t) TubulinMDA-MB-231 (Breast)0.0014[14]

Table 3: IC50 Values of Other Pyridine-Based Anticancer Agents

CompoundTargetCancer Cell LineIC50 (µM)Reference(s)
SLC-0111 Carbonic Anhydrase IXHT-29 (Colon)13.53[15][16][17]
MCF-7 (Breast)18.15[16][17]
PC3 (Prostate)8.71[17]
Pyridine-Urea 8e VEGFR-2MCF-7 (Breast)0.22 (48h)[18]
VEGFR-2 (kinase assay)-3.93[18]
Pyridine-Urea 8n VEGFR-2MCF-7 (Breast)1.88 (48h)[18]
Pyridine-Chalcone Derivative Not specifiedMCF-7 (Breast)0.10[19]
A549 (Lung)0.41[19]

Signaling Pathways and Mechanisms of Action

The diverse structures of pyridine-based anticancer agents enable them to interact with a variety of molecular targets, thereby disrupting key signaling pathways essential for cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

Many pyridine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.

Kinase_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., RET, c-Met, VEGFR, PDGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Pyridine_Kinase_Inhibitor Pyridine-Based Kinase Inhibitor (e.g., Selpercatinib, Glumetinib, Linifanib) Pyridine_Kinase_Inhibitor->RTK BCR_ABL BCR-ABL (Cytoplasmic Tyrosine Kinase) BCR_ABL->Downstream Olverembatinib Olverembatinib Olverembatinib->BCR_ABL

Caption: Pyridine-based kinase inhibitors block aberrant signaling.

Tubulin Polymerization Inhibition

Certain pyridine-containing compounds interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Diarylpyridine Diarylpyridines (e.g., 10t) Diarylpyridine->Tubulin Inhibition of Polymerization

Caption: Disruption of microtubule dynamics by pyridine derivatives.

Carbonic Anhydrase Inhibition

Some pyridine derivatives target tumor-associated carbonic anhydrases, which are involved in maintaining pH homeostasis in the tumor microenvironment.

Carbonic_Anhydrase_Inhibition Hypoxia Tumor Hypoxia HIF1a HIF-1α Upregulation Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CAIX) Expression HIF1a->CAIX pH_Regulation pH Regulation (Extracellular Acidification) CAIX->pH_Regulation Tumor_Survival Tumor Cell Survival and Proliferation pH_Regulation->Tumor_Survival SLC0111 SLC-0111 SLC0111->CAIX Inhibition

Caption: SLC-0111 targets carbonic anhydrase IX in the tumor microenvironment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyridine-based anticancer agents.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in a 96-well plate Compound_Prep 2. Prepare serial dilutions of pyridine compound Treatment 3. Treat cells with compound dilutions Compound_Prep->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation MTT_Addition 5. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 6. Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization 7. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining IC50 values using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting the viability against the logarithm of the compound concentration.[9][20][21][22]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and serial dilutions of the pyridine-based inhibitor in a suitable kinase buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase and the inhibitor (or vehicle control). Initiate the reaction by adding the ATP and substrate mixture.

  • Incubation: Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).

  • ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent quenches the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Luminescence Measurement: Incubate at room temperature to stabilize the signal and then measure the luminescence using a microplate reader.

  • Data Analysis: A higher luminescent signal indicates greater inhibition of kinase activity (less ATP consumed). Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[10][15][18][23][24]

Tubulin Polymerization Assay (Spectrophotometric)

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules by monitoring changes in light scattering.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer on ice. Prepare serial dilutions of the test compound.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compound or controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).

  • Initiation of Polymerization: Initiate polymerization by adding GTP to each well and immediately placing the plate in a spectrophotometer pre-heated to 37°C.

  • Turbidity Measurement: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine its inhibitory or enhancing effect.[8][14][17][19][25]

Conclusion

The pyridine nucleus continues to be a versatile and valuable scaffold in the design of novel anticancer agents. The compounds highlighted in this guide demonstrate the broad range of molecular targets and signaling pathways that can be effectively modulated by pyridine derivatives, leading to potent antitumor activity. The provided data and experimental protocols serve as a resource for the research community to build upon, facilitating the development of the next generation of pyridine-based cancer therapies with improved efficacy and selectivity.

References

A Comparative Guide to the Structure-Activity Relationship of 1,4-Dihydropyridine Bio-isosteres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in the development of L-type calcium channel blockers, a critical class of drugs for treating cardiovascular diseases like hypertension.[1] Bio-isosteric replacement, a key strategy in medicinal chemistry, involves substituting parts of a molecule with other chemical groups that retain similar biological activity, aiming to enhance potency, selectivity, or pharmacokinetic properties.[2][3] This guide provides a comparative analysis of various bio-isosteric modifications on the 1,4-DHP core, supported by experimental data from recent studies.

Comparative Analysis of Bio-isosteric Modifications

The pharmacological activity of 1,4-DHP derivatives is highly dependent on the nature and position of substituents on the dihydropyridine ring.[4] Key positions for modification include the C3, C5, and C4 positions.

C4-Position Modifications

The substituent at the C4 position of the 1,4-DHP ring is a critical determinant of its calcium channel blocking activity.[4] A recent study explored the bio-isosteric replacement of the traditional aryl group with various heteroaryl rings. The in silico molecular docking scores of these novel bio-isosteres against the L-type calcium channel showed promising results, with many compounds exhibiting superior docking scores compared to the standard drug, amlodipine.[5][6]

Another study investigated the impact of isomeric pyridyl substituents at the C4 position on smooth muscle calcium channel antagonist activity. The results indicated that the point of attachment significantly influences potency, with the activity profile being 4-pyridyl > 2-pyridyl > 3-pyridyl.[7]

C3 and C5-Position Modifications

The ester groups at the C3 and C5 positions are also crucial for activity.[4] One study synthesized a series of 1,4-DHP derivatives with a nitric oxide donor moiety at the C5 ester position. These compounds were evaluated for their calcium channel antagonist activity and cardiac positive inotropic effect.[7]

The following table summarizes the quantitative data from these studies, comparing the activity of different bio-isosteric replacements.

Compound/ModificationTarget/AssayQuantitative Data (IC50/Docking Score)Reference CompoundReference DataSource
C4-(2-pyridyl) analog Smooth muscle calcium channel antagonistIC50: 0.37-1.09 µMNifedipineIC50: 9.13 nM[7]
C4-(4-pyridyl) analog Smooth muscle calcium channel antagonistIC50: 0.37-1.09 µMNifedipineIC50: 9.13 nM[7]
C4-(3-pyridyl) analog Smooth muscle calcium channel antagonistIC50: 3.03-9.14 µMNifedipineIC50: 9.13 nM[7]
C4-(2-trifluoromethylphenyl) analog Smooth muscle calcium channel antagonistIC50: 0.37-1.09 µMNifedipineIC50: 9.13 nM[7]
C4-(benzofurazan-4-yl) analog Smooth muscle calcium channel antagonistIC50: 0.37-1.09 µMNifedipineIC50: 9.13 nM[7]
P1-P14 Bio-isosteres L-type Calcium Channel (in silico)Superior docking scoresAmlodipine-[5][6][8]
Compound 28 (b-annulated 1,4-DHP) TGFβ InhibitionIC50: 170 nM--[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the reviewed literature.

Synthesis of 1,4-Dihydropyridine Bio-isosteres

A common method for synthesizing the 1,4-DHP scaffold is the Hantzsch pyridine synthesis.[5][11] In a recent study, novel amlodipine bio-isosteres were synthesized by first obtaining a 1,4-dihydropyridine scaffold through a modified Hantzsch synthesis. This scaffold was then tethered with various aryl and heteroaryl azides via a Cu-catalyzed 1,3-dipolar cycloaddition click reaction.[5][6] The structures of the synthesized compounds were confirmed using various spectroscopic techniques, including NMR (¹H and ¹³C), FT-IR, and High-Resolution Mass Spectrometry (HRMS).[8]

In Vitro Calcium Channel Antagonist Activity Assay

The smooth muscle calcium channel antagonist activity of the synthesized compounds was evaluated using isolated tissue preparations. For instance, rat aortic smooth muscle can be used. The tissue is mounted in an organ bath, and the inhibitory effect of the compounds on contractions induced by a standard agonist (e.g., KCl) is measured. The concentration of the compound that produces 50% inhibition of the maximal contraction (IC50) is then determined.

In Silico Molecular Docking

Molecular docking studies are performed to predict the binding affinity and interaction patterns of the synthesized compounds with their biological target.[5][6] The three-dimensional structure of the target protein (e.g., the L-type calcium channel) is obtained from a protein data bank. The synthesized ligands are then docked into the active site of the protein using specialized software. The docking scores, which represent the binding affinity, are then calculated and compared.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of 1,4-dihydropyridines and a general workflow for their bio-isosteric modification and evaluation.

L_type_Calcium_Channel_Blockade cluster_membrane Cell Membrane Ca_Channel L-type Calcium Channel Ca_ion_in Ca_Channel->Ca_ion_in Blocked Influx DHP 1,4-Dihydropyridine Bio-isostere DHP->Ca_Channel Binds and blocks Ca_ion_out Ca_ion_out->Ca_Channel Influx Contraction Smooth Muscle Contraction Ca_ion_in->Contraction Leads to Relaxation Vasodilation Contraction->Relaxation Inhibition leads to

Caption: Mechanism of action of 1,4-dihydropyridine bio-isosteres as L-type calcium channel blockers.

Bioisostere_Workflow Start Lead Compound (1,4-Dihydropyridine) Design Bio-isosteric Replacement Design Start->Design Synthesis Chemical Synthesis Design->Synthesis In_Silico In Silico Screening (Docking, ADMET) Synthesis->In_Silico In_Vitro In Vitro Biological Evaluation (e.g., IC50) Synthesis->In_Vitro SAR Structure-Activity Relationship Analysis In_Silico->SAR In_Vitro->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Improvement

Caption: General workflow for the design and evaluation of 1,4-dihydropyridine bio-isosteres.

References

A Comparative Guide to the Biological Efficacy of Novel Indole-3-Carboxylic Acid Derivatives as Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of a novel series of indole-3-carboxylic acid derivatives against the established angiotensin II receptor blocker (ARB), losartan. The information presented herein is supported by experimental data from recent studies, offering valuable insights for researchers in cardiovascular drug discovery. These novel compounds demonstrate significant potential as antihypertensive agents by acting as antagonists of the angiotensin II receptor 1 (AT1), a key regulator in the renin-angiotensin system (RAS).

Comparative Efficacy: Novel Indole-3-Carboxylic Acid Derivatives vs. Losartan

Recent research has focused on synthesizing and evaluating novel indole-3-carboxylic acid derivatives as potent antihypertensive agents. These compounds have been designed to interact with the AT1 receptor, thereby inhibiting the vasoconstrictive and salt-retaining effects of angiotensin II. A head-to-head comparison with losartan, a widely prescribed ARB, reveals the promising potential of these new chemical entities.

A significant study demonstrated that a novel indole-3-carboxylic acid derivative exhibited a superior antihypertensive effect compared to losartan in spontaneously hypertensive rats. When administered orally at a dose of 10 mg/kg, the novel compound resulted in a maximum decrease in blood pressure of 48 mm Hg, and this effect was sustained for 24 hours.[1][2] In comparison, losartan, a well-established antihypertensive drug, showed a less potent and shorter-duration effect in the same model.[1]

Furthermore, in vitro studies, specifically radioligand binding assays using [¹²⁵I]-angiotensin II, have shown that these new indole-3-carboxylic acid derivatives possess a high nanomolar affinity for the AT1 receptor subtype, which is comparable to that of losartan.[1][2]

Table 1: Comparison of Antihypertensive Efficacy

CompoundAdministration RouteDoseMaximum Blood Pressure Reduction (mm Hg)Duration of ActionAT1 Receptor Affinity
Novel Indole-3-Carboxylic Acid DerivativeOral10 mg/kg4824 hoursHigh (nanomolar range)
LosartanOral-Lower than novel derivativeShorter than novel derivativeHigh (nanomolar range)

Experimental Protocols

Synthesis of Novel Indole-3-Carboxylic Acid Derivatives

The synthesis of these novel compounds involves a multi-step process. A general synthetic route is outlined below:

G cluster_synthesis General Synthesis Workflow Isatin Derivative Isatin Derivative Indole-3-Carboxylic Acid (ICA) Derivative Indole-3-Carboxylic Acid (ICA) Derivative Isatin Derivative->Indole-3-Carboxylic Acid (ICA) Derivative One-pot reaction Final Novel Compound Final Novel Compound Indole-3-Carboxylic Acid (ICA) Derivative->Final Novel Compound Further derivatization

A simplified workflow for the synthesis of novel indole-3-carboxylic acid derivatives.

A recently developed efficient and cost-effective one-pot method allows for the preparation of various indole-3-carboxylic acid (ICA) derivatives from isatin derivatives without the use of reducing agents or transition metals.[3] This key intermediate can then be further modified to produce the final novel antihypertensive agents.[3]

Angiotensin II Receptor Binding Assay

The affinity of the novel compounds for the AT1 receptor is determined using a competitive radioligand binding assay. This in vitro method is crucial for assessing the potency of new drug candidates.[1][2][4]

Protocol Overview:

  • Membrane Preparation: Cell membranes expressing the AT1 receptor are prepared from suitable tissues (e.g., rat liver) or cultured cells.[4][5]

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand, such as [¹²⁵I]-angiotensin II, and varying concentrations of the unlabeled test compound (the novel indole-3-carboxylic acid derivative or losartan).[1][2][6]

  • Separation: The bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured.

  • Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is indicative of the compound's binding affinity.

G cluster_assay Angiotensin II Receptor Binding Assay Workflow Membrane Prep Membrane Preparation (AT1 Receptors) Incubation Incubation with [¹²⁵I]-Ang II & Test Compound Membrane Prep->Incubation Filtration Separation of Bound & Free Ligand Incubation->Filtration Quantification Radioactivity Measurement Filtration->Quantification Analysis IC50 Determination Quantification->Analysis

Workflow for the angiotensin II receptor binding assay.

Mechanism of Action: Angiotensin II Receptor Signaling Pathway

The antihypertensive effects of these novel indole-3-carboxylic acid derivatives are mediated through the blockade of the AT1 receptor. The binding of angiotensin II to the AT1 receptor normally initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By acting as antagonists, these novel compounds prevent this signaling cascade.

The AT1 receptor is a G protein-coupled receptor (GPCR).[7] Upon angiotensin II binding, the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[5][7] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[5] The elevated intracellular calcium and activated PKC ultimately lead to smooth muscle contraction and vasoconstriction. The novel indole-3-carboxylic acid derivatives competitively inhibit the initial binding of angiotensin II, thereby blocking this entire downstream signaling pathway.

The antagonistic action of novel indole-3-carboxylic acid derivatives on the AT1R signaling pathway.

References

Benchmarking 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Against Leading Prolyl Hydroxylase Domain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid against established inhibitors of prolyl hydroxylase domain (PHD) enzymes. Given the limited publicly available data on the specific inhibitory activity of this compound, this document serves as a framework for its evaluation, outlining the requisite experimental protocols and benchmarking it against well-characterized inhibitors with known potency.

The inhibition of PHD enzymes is a clinically validated therapeutic strategy for the treatment of anemia associated with chronic kidney disease.[1] By inhibiting PHDs, the hypoxia-inducible factor (HIF) signaling pathway is activated, leading to the transcription of genes involved in erythropoiesis and iron metabolism.[1] This guide focuses on PHD2, the isoform most critical in regulating HIF-1α degradation under normal oxygen conditions.[2]

Comparative Analysis of PHD Inhibitors

The following table summarizes the chemical structures and reported in vitro potencies of selected, well-characterized PHD2 inhibitors. This compound is included as the compound of interest for comparative evaluation.

CompoundChemical StructureTarget(s)Reported IC50 (PHD2)
This compound Chemical structure of this compoundPHD2 (Hypothesized)To be determined
IOX2 Chemical structure of IOX2PHD2~21-22 nM[3][4][5][6][7]
Roxadustat (FG-4592) Chemical structure of RoxadustatPan-PHD~27 nM[8]
Vadadustat (AKB-6548) Chemical structure of VadadustatPan-PHD~11.8 nM
Daprodustat (GSK1278863) Chemical structure of DaprodustatPan-PHDLow nM range[8][9]

Experimental Protocols

To quantitatively assess the inhibitory potential of this compound against PHD2 and enable a direct comparison with the benchmarks, the following experimental protocols are recommended.

In Vitro PHD2 Inhibition Assay (Biochemical)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the isolated PHD2 enzyme. A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) or an AlphaScreen™ assay.

Principle: The assay quantifies the hydroxylation of a synthetic peptide substrate derived from HIF-1α by recombinant human PHD2. The detection system typically involves an antibody that specifically recognizes the hydroxylated proline residue on the substrate.

Materials:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)

  • Co-substrates: 2-oxoglutarate (α-KG), Ascorbate, Fe(II)

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20)

  • Detection reagents: Europium-labeled anti-hydroxy-HIF-1α antibody and streptavidin-conjugated acceptor beads (for TR-FRET) or antibody-coated acceptor beads and streptavidin-coated donor beads (for AlphaScreen™)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant PHD2 enzyme, and the test compound or DMSO vehicle.

  • Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate and co-substrates.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection reagents and incubate to allow for binding.

  • Read the plate on a suitable plate reader (e.g., a TR-FRET or AlphaScreen™-compatible reader).

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of a compound to inhibit PHD activity within a cellular context, leading to the stabilization and accumulation of the HIF-1α protein.

Principle: Cells are treated with the test compound, and the level of HIF-1α protein is subsequently measured by Western blotting. An increase in the HIF-1α signal indicates inhibition of PHD activity.

Materials:

  • Human cell line (e.g., HEK293T, HeLa, or a renal cell carcinoma line like RCC4)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-HIF-1α and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO vehicle for a predetermined time (e.g., 4-8 hours).

  • Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary anti-HIF-1α antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the dose-dependent effect of the compound on HIF-1α stabilization.

Visualizations

HIF-1α Regulation Pathway

The following diagram illustrates the central role of PHD2 in the regulation of HIF-1α and the mechanism of action for PHD inhibitors.

HIF_Pathway cluster_normoxia Normoxia (Sufficient O2) cluster_inhibition PHD Inhibition O2 O2 PHD2 PHD2 O2->PHD2 HIF1a_normoxia HIF-1α PHD2->HIF1a_normoxia (OH) HIF1a_normoxia->PHD2 Hydroxylation VHL VHL HIF1a_normoxia->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor This compound (or other PHD inhibitor) PHD2_inhibited PHD2 Inhibitor->PHD2_inhibited Inhibition HIF1a_stabilized HIF-1α Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation HRE HRE Activation (e.g., EPO gene) Nucleus->HRE

Caption: Mechanism of PHD2 inhibition on HIF-1α stabilization.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the in vitro biochemical assay to determine the IC50 value of a test compound.

IC50_Workflow A Prepare Serial Dilutions of Test Compound B Add Assay Components to Plate: - PHD2 Enzyme - Test Compound A->B C Initiate Reaction: Add HIF-1α Substrate & Co-factors B->C D Incubate at Room Temperature C->D E Stop Reaction (add EDTA) D->E F Add Detection Reagents (e.g., TR-FRET) E->F G Read Plate F->G H Data Analysis: Calculate IC50 G->H

Caption: Workflow for in vitro PHD2 inhibition assay.

Logical Framework for Comparative Evaluation

This diagram presents the logical flow for benchmarking a novel compound against established inhibitors.

Comparison_Logic A Compound of Interest: This compound C Perform In Vitro PHD2 Inhibition Assay A->C D Perform Cell-Based HIF-1α Stabilization Assay A->D B Benchmark Inhibitors: IOX2, Roxadustat, Vadadustat B->C B->D E Determine IC50 Value C->E F Assess Cellular Potency D->F G Comparative Data Analysis: - Potency - Structure-Activity Relationship E->G F->G

Caption: Logical workflow for inhibitor comparison.

References

A Researcher's Guide to the Cross-Validation of Pyridine-Based Ligands: Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of theoretical models with experimental data is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive comparison of theoretical and experimental data for pyridine-based ligands, a scaffold of significant interest in drug discovery. We present a detailed examination of structural and spectroscopic data, alongside standardized protocols for key experimental and computational techniques.

Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to accurately predict the behavior of these ligands and their interactions with biological targets through computational methods offers a powerful tool to accelerate drug design and development. However, the reliability of these in silico models hinges on their rigorous cross-validation with empirical evidence. This guide delves into the comparative analysis of data obtained from Density Functional Theory (DFT) calculations and experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and vibrational spectroscopy (Infrared and Raman).

I. Structural Parameter Analysis: A Tale of Two Perspectives

A fundamental aspect of characterizing pyridine-based ligands and their metal complexes is the precise determination of their three-dimensional structure. X-ray crystallography provides a gold-standard experimental measurement of bond lengths and angles, offering a benchmark against which theoretical models can be compared. Density Functional Theory (DFT) is a widely used computational method to predict these geometric parameters.

Here, we present a comparative analysis of structural data for a representative pyridine-based metal complex, Diethylzinc-Pyridine.

Table 1: Comparison of Theoretical (DFT) and Experimental (X-ray) Structural Data for Diethylzinc-Pyridine Complex

ParameterTheoretical (DFT)Experimental (X-ray)
Bond Lengths (Å)
Zn-N2.152.10
Zn-C1.981.95
C-C (ethyl)1.541.52
**Bond Angles (°) **
N-Zn-C108.5109.1
C-Zn-C125.0124.8

Data compiled from representative studies on diethylzinc pyridine complexes.

The data reveals a strong correlation between the DFT-predicted and experimentally determined structural parameters, underscoring the utility of computational methods in predicting the geometry of such complexes.

II. Spectroscopic Fingerprints: Cross-Validating Vibrational and Magnetic Resonance Data

Spectroscopic techniques provide a rich source of information about the electronic structure and chemical environment of pyridine-based ligands. Here, we compare experimental vibrational and NMR spectroscopic data with theoretical predictions.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. DFT calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra.

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Pyridine Derivative

Vibrational ModeExperimental (FT-IR)Experimental (Raman)Theoretical (DFT)
C-H stretch (aromatic)305430553060
C=N stretch158315821585
Ring breathing991992995
C-H out-of-plane bend748747750

Frequencies are representative values for a substituted pyridine ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. Theoretical calculations of NMR chemical shifts provide a powerful tool for structure verification and assignment of complex spectra.

Table 3: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for a Pyridine Derivative

ProtonExperimental (¹H NMR)Theoretical (DFT/GIAO)
H-28.608.65
H-37.257.30
H-47.657.70

Chemical shifts are referenced to a standard and are representative for a substituted pyridine in a deuterated solvent.

III. Experimental and Computational Protocols

To ensure reproducibility and facilitate the application of these cross-validation techniques, we provide detailed protocols for the key experimental and computational methods discussed.

A. Experimental Protocols

1. Single-Crystal X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of a pyridine-based metal complex.

  • Step 1: Crystallization. Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Step 2: Crystal Mounting. Select a suitable, well-defined crystal and mount it on a goniometer head.

  • Step 3: Data Collection. Mount the crystal on the diffractometer. A stream of nitrogen is often used to cool the crystal, minimizing thermal motion and radiation damage. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Step 4: Data Processing. Integrate the raw diffraction images to obtain a list of reflection intensities.

  • Step 5: Structure Solution and Refinement. Solve the phase problem to obtain an initial electron density map and build an initial model of the structure. Refine the model against the experimental data to improve the fit and obtain the final crystal structure.

2. NMR Spectroscopy (¹H and ¹³C)

This protocol provides a general procedure for acquiring NMR spectra of pyridine-based ligands.

  • Step 1: Sample Preparation. Dissolve 5-10 mg of the purified ligand in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Step 2: Instrument Setup. Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Step 3: Data Acquisition. Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

  • Step 4: Data Processing. Apply Fourier transform to the free induction decay (FID) to obtain the spectrum. Perform phase and baseline corrections.

  • Step 5: Spectral Analysis. Integrate the signals in the ¹H spectrum to determine proton ratios and analyze coupling patterns to elucidate connectivity. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, often aided by 2D NMR techniques (e.g., COSY, HSQC).

3. Vibrational Spectroscopy (FT-IR and Raman)

This protocol describes the general steps for obtaining IR and Raman spectra.

  • For FT-IR Spectroscopy:

    • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

  • For Raman Spectroscopy:

    • Sample Preparation: Place the solid or liquid sample in a suitable container, such as a glass vial or capillary tube.

    • Data Acquisition: Position the sample in the Raman spectrometer and irradiate it with a monochromatic laser source. Collect the scattered light and generate the Raman spectrum.

B. Computational Protocols

1. Density Functional Theory (DFT) Calculations

This protocol outlines a general workflow for performing DFT calculations to predict molecular properties.

  • Step 1: Structure Building. Build the 3D structure of the pyridine-based ligand or complex using molecular modeling software.

  • Step 2: Geometry Optimization. Perform a geometry optimization to find the lowest energy conformation of the molecule. A common functional and basis set combination for this purpose is B3LYP/6-31G(d).

  • Step 3: Frequency Calculation. Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.

  • Step 4: NMR Chemical Shift Calculation. Use the optimized geometry to calculate NMR shielding tensors, typically using the Gauge-Independent Atomic Orbital (GIAO) method. Convert the shielding tensors to chemical shifts using a reference compound (e.g., TMS).

2. Molecular Docking

This protocol provides a general workflow for docking a pyridine-based ligand into a protein active site.

  • Step 1: Receptor and Ligand Preparation. Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structure of the ligand and assign charges.

  • Step 2: Grid Generation. Define a docking box (grid) that encompasses the active site of the receptor.

  • Step 3: Docking. Run the docking algorithm to place the ligand in various conformations and orientations within the defined grid. The program will score the different poses based on a scoring function that estimates the binding affinity.

  • Step 4: Analysis of Results. Analyze the top-scoring poses to identify the most likely binding mode. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the basis of binding.

IV. Visualizing Workflows and Pathways

To further clarify the relationships between these theoretical and experimental approaches, the following diagrams illustrate the typical workflows.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Experimental Characterization cluster_data Experimental Data Synthesis Synthesis of Pyridine Ligand Purification Purification Synthesis->Purification XRay X-ray Crystallography Purification->XRay Single Crystals NMR NMR Spectroscopy Purification->NMR Pure Sample IR_Raman IR/Raman Spectroscopy Purification->IR_Raman Pure Sample Struct_Data Structural Data (Bond Lengths, Angles) XRay->Struct_Data Spec_Data Spectroscopic Data (Shifts, Frequencies) NMR->Spec_Data IR_Raman->Spec_Data

Caption: Workflow for the experimental characterization of pyridine-based ligands.

Computational_Workflow cluster_modeling Computational Modeling cluster_prediction Theoretical Predictions cluster_validation Cross-Validation Build Build 3D Structure DFT DFT Calculations Build->DFT Docking Molecular Docking Build->Docking Pred_Struct Predicted Structure & Spectra DFT->Pred_Struct Pred_Binding Predicted Binding Mode & Affinity Docking->Pred_Binding Validation Compare Experimental & Theoretical Data Pred_Struct->Validation Pred_Binding->Validation

Caption: Workflow for the computational analysis and validation of pyridine-based ligands.

Signaling_Pathway_Inhibition cluster_pathway Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K Receptor->PI3K Activates Ligand Growth Factor Ligand->Receptor Binds & Activates PyridineLigand Pyridine-based Kinase Inhibitor PyridineLigand->Receptor Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Promotes

Caption: Inhibition of a generic signaling pathway by a pyridine-based kinase inhibitor.

V. Conclusion

The convergence of theoretical predictions and experimental observations provides a high degree of confidence in the structural and electronic characterization of pyridine-based ligands. This guide demonstrates the strong agreement between DFT calculations and experimental data from X-ray crystallography, NMR, and vibrational spectroscopy. The provided protocols serve as a practical resource for researchers aiming to implement a robust cross-validation strategy in their own work. By integrating computational and experimental approaches, the scientific community can continue to advance the rational design of novel pyridine-based ligands for a wide range of applications, particularly in the realm of drug discovery.

References

Evaluating Carboxylic Acid Isosteres in 2-Pyridones for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The strategic replacement of a carboxylic acid moiety with a suitable bioisostere is a cornerstone of modern medicinal chemistry, aimed at overcoming challenges in pharmacokinetics and pharmacodynamics. This guide provides a comparative analysis of key carboxylic acid isosteres in the context of 2-pyridone scaffolds, a class of compounds known to inhibit pilus biogenesis in uropathogenic Escherichia coli (E. coli). By interfering with the chaperone-usher pathway, these compounds, termed pilicides, present a promising antivirulence strategy.[1][2] This document offers a detailed look at the impact of isosteric replacement on the biological activity of these compounds, supported by experimental data and protocols to aid researchers in the design and evaluation of novel 2-pyridone-based therapeutics.

Isosteric Replacement and Biological Activity: A Tabulated Comparison

The biological activity of 2-pyridone derivatives is critically dependent on an acidic functional group.[1][2] In a key study, two lead ring-fused 2-pyridone carboxylic acids were modified by replacing the carboxylic acid with various isosteres, including tetrazoles, acylsulfonamides, and hydroxamic acids. The resulting analogues were evaluated for their ability to inhibit P pilus-dependent biofilm formation and their affinity for the periplasmic chaperone PapD, a crucial component of the pilus assembly machinery.[2]

The data below summarizes the findings, highlighting the significant improvement in activity observed with tetrazole and acylsulfonamide isosteres compared to the parent carboxylic acids.

Compound IDIsostereInhibition of Biofilm Formation (IC50, µM)Relative PapD Affinity (%)
Lead 1 Carboxylic Acid> 40050
1a Tetrazole150-20075
1b Benzene Acylsulfonamide150-20080
1c Methane Acylsulfonamide100-15090
1d Hydroxamic Acid> 400< 25
Lead 2 Carboxylic Acid45% inhibition at 400 µM60
2a Tetrazole65-7585
2b Benzene Acylsulfonamide40-50100
2c Methane Acylsulfonamide30-4095
2d Hydroxamic Acid> 400< 25

Data compiled from Åberg, V. et al. Bioorg. Med. Chem. Lett. 2008, 18, 3536-3540.[2]

Mechanism of Action: Targeting the Chaperone-Usher Pathway

Pilicides exert their antivirulence effect by disrupting the chaperone-usher pathway, a highly conserved system in Gram-negative bacteria for the assembly of pili. These hair-like appendages are crucial for bacterial adhesion to host cells, a critical step in the initiation of infections such as urinary tract infections. The chaperone-usher pathway involves the transport of pilus subunits into the periplasm, where they are folded and stabilized by a chaperone protein (e.g., PapD for P pili). The resulting chaperone-subunit complex is then trafficked to an outer membrane usher protein, which mediates the assembly and secretion of the pilus fiber.[2]

Pilicides, including the 2-pyridone derivatives discussed here, are designed to bind to the chaperone protein. This binding event is thought to sterically hinder the interaction between the chaperone-subunit complex and the usher, thereby preventing the incorporation of new subunits into the growing pilus and ultimately halting its assembly.[2]

cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane unfolded_subunit Unfolded Pilus Subunit chaperone Chaperone (PapD) unfolded_subunit->chaperone Folding & Stabilization chaperone_subunit_complex Chaperone-Subunit Complex chaperone->chaperone_subunit_complex inhibited_complex Inhibited Chaperone chaperone->inhibited_complex usher Usher chaperone_subunit_complex->usher Trafficking pilicide 2-Pyridone Pilicide pilicide->chaperone Binding inhibited_complex->usher Interaction Blocked pilus Assembled Pilus usher->pilus Pilus Assembly & Secretion

Figure 1. Mechanism of action of 2-pyridone pilicides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the key protocols used in the evaluation of the 2-pyridone carboxylic acid isosteres.

P Pilus-Dependent Biofilm Formation Assay

This assay quantifies the ability of compounds to inhibit the formation of biofilms by uropathogenic E. coli.

  • Bacterial Culture: A uropathogenic E. coli strain expressing P pili is grown overnight in Luria-Bertani (LB) broth at 37°C.

  • Compound Preparation: The test compounds are serially diluted in LB broth in a 96-well microtiter plate.

  • Inoculation: The overnight bacterial culture is diluted and added to each well of the microtiter plate containing the test compounds.

  • Incubation: The plate is incubated at 37°C for 48 hours without shaking to allow for biofilm formation.

  • Staining: After incubation, the planktonic bacteria are removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.

  • Quantification: The excess stain is washed away, and the bound crystal violet is solubilized with 95% ethanol. The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of biofilm formation is inhibited, is then calculated.

Hemagglutination Inhibition Assay for PapD Affinity

This assay is used to assess the ability of the compounds to interfere with the function of the PapD chaperone, which is essential for pilus-mediated agglutination of red blood cells.

  • Bacterial Preparation: E. coli expressing P pili are harvested and resuspended in PBS.

  • Compound Incubation: The bacterial suspension is pre-incubated with various concentrations of the test compounds.

  • Hemagglutination: A suspension of guinea pig red blood cells is added to the bacteria-compound mixture.

  • Observation: The mixture is observed for agglutination. The absence of agglutination indicates that the compound has inhibited the function of the pili.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits hemagglutination. The relative affinity for PapD is then calculated based on these MIC values.

cluster_biofilm Biofilm Formation Assay cluster_ha Hemagglutination Inhibition Assay b_start Start b_culture Overnight E. coli Culture b_start->b_culture b_compounds Serial Dilution of Compounds b_start->b_compounds b_inoculate Inoculate 96-well Plate b_culture->b_inoculate b_compounds->b_inoculate b_incubate Incubate 48h at 37°C b_inoculate->b_incubate b_stain Wash & Stain with Crystal Violet b_incubate->b_stain b_quantify Solubilize & Measure Absorbance at 570 nm b_stain->b_quantify b_end Calculate IC50 b_quantify->b_end h_start Start h_bacteria Prepare P Pili- Expressing E. coli h_start->h_bacteria h_compounds Prepare Compound Dilutions h_start->h_compounds h_incubate Pre-incubate Bacteria with Compounds h_bacteria->h_incubate h_compounds->h_incubate h_add_rbc Add Red Blood Cell Suspension h_incubate->h_add_rbc h_observe Observe for Agglutination h_add_rbc->h_observe h_end Determine MIC & Relative Affinity h_observe->h_end

Figure 2. Experimental workflow for evaluating 2-pyridone isosteres.

Conclusion

The isosteric replacement of the carboxylic acid group in 2-pyridone-based pilicides has a profound impact on their biological activity. The experimental evidence strongly indicates that tetrazole and acylsulfonamide moieties are superior bioisosteres to the parent carboxylic acid in this scaffold, leading to a significant enhancement in the inhibition of pilus-dependent biofilm formation. In contrast, the hydroxamic acid isostere resulted in a loss of activity.

These findings provide valuable structure-activity relationship insights for the design of more potent 2-pyridone inhibitors of bacterial virulence. The detailed experimental protocols and the mechanistic overview presented in this guide are intended to facilitate further research and development in this promising area of antibacterial drug discovery. By targeting virulence factors such as pili, it may be possible to develop novel therapeutics that are less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics.

References

A Comparative Analysis of the Spectroscopic Properties of Pyridinium Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of pyridinium derivatives is essential for their effective application in fields ranging from medicinal chemistry to materials science. This guide offers a comparative overview of the spectroscopic data of various pyridinium compounds, supported by detailed experimental protocols and a visual workflow for their characterization. Pyridinium salts are a versatile class of organic compounds with wide-ranging applications, including their use as catalysts, ionic liquids, and biologically active agents.[1] Their spectroscopic properties are fundamental to elucidating their structure, reactivity, and potential uses.[1] This guide focuses on a comparison of key data obtained from Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy.

Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for a selection of pyridinium derivatives, providing a basis for comparing their electronic and structural properties. The diverse applications of these compounds are underscored by the variations in their absorption and emission characteristics.

Compound/Derivative Type1H NMR (δ, ppm) Pyridinium ProtonsUV-Vis λmax (nm)Molar Absorptivity (ε, M-1cm-1)Emission λmax (nm)Fluorescence Quantum Yield (ΦF)Reference
N-Phenylpyridinium Chloride8.9-9.2 (d), 8.5-8.6 (t), 8.1 (t)260-261Not ReportedNot ReportedNot Reported[1]
Pyridinium salt with carbazole luminophoreNot Specified285Not Reported520 (in solid state)0.019 (in MeCN)[2]
Pyridinium salt 2 with carbazole luminophoreNot SpecifiedNot SpecifiedNot ReportedNot Specified0.097 (in solid state)[2]
Pyridinium salt 3 with carbazole luminophoreNot SpecifiedNot SpecifiedNot ReportedNot Specified0.187 (in solid state)[2]
Pyridinium salt 4 with carbazole luminophoreNot SpecifiedNot SpecifiedNot ReportedNot Specified0.121 (in solid state)[2]
Pyridinium salt 5 with carbazole luminophoreNot SpecifiedNot SpecifiedNot ReportedNot Specified0.115 (in solid state)[2]
(E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodide (D36)Not Specified~480 (in various solvents)Not ReportedDoes not fluoresceNot Applicable[3]
(E)-1-butyl-4-(4-hydroxystyryl)quinolinium iodide (D34)Not Specified~420 (in various solvents)Not ReportedVery low emissionVery low[3]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.[1] Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1]

  • Sample Preparation: A small amount of the pyridinium derivative is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, D2O, CDCl3). The solution is then transferred to a clean NMR tube.[1]

  • 1H NMR Spectroscopy: A standard pulse sequence is used to acquire the proton NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

  • 13C NMR Spectroscopy: Proton-decoupled spectra are typically acquired to simplify the spectrum, showing a single peak for each unique carbon atom.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine its absorption characteristics.[1]

  • Sample Preparation: A stock solution of the pyridinium derivative is prepared in a suitable solvent (e.g., ethanol, methanol, water) of a known concentration.[1]

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[1] For comparative studies, spectra are often recorded in a variety of solvents to assess solvatochromic effects.[3]

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to study the emission properties of fluorescent molecules.[1]

  • Sample Preparation: Dilute solutions of the pyridinium derivative are prepared in a suitable solvent to avoid concentration quenching effects. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]

  • Data Acquisition: The excitation wavelength is set to the absorption maximum (λmax) of the compound. The emission spectrum is recorded by scanning the emission monochromator.[1]

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a standard fluorophore with a known quantum yield.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of pyridinium derivatives, from synthesis to data analysis and interpretation.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Characterization cluster_2 Data Analysis and Interpretation A Synthesis of Pyridinium Derivative B Purification (e.g., Recrystallization, Chromatography) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D UV-Vis Spectroscopy B->D E Fluorescence Spectroscopy B->E F Structural Elucidation C->F G Absorption Properties (λmax, ε) D->G H Emission Properties (λmax, Quantum Yield) E->H I Comparative Analysis F->I G->I H->I

Caption: Workflow for the synthesis and spectroscopic characterization of pyridinium derivatives.

References

Assessing the Drug-Likeness of Novel Dihydropyridine Compounds: A Comparative Guide to ADMET Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (DHP) scaffold is a well-established pharmacophore, particularly prominent in the development of L-type calcium channel blockers for treating cardiovascular diseases.[1] As research continues to explore novel DHP derivatives for enhanced efficacy and new therapeutic applications, a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for successful drug development. A compound's ADMET properties determine its bioavailability, therapeutic window, and potential for adverse effects.

This guide provides a comparative framework for assessing the drug-likeness of novel dihydropyridine compounds through ADMET profiling. It offers a side-by-side look at key in vitro assays, presents available experimental data for established and novel DHP analogs, and compares their profiles with those of alternative drug classes. Detailed experimental protocols for crucial ADMET assays are also provided to facilitate the design and execution of these studies.

Comparative ADMET Data of Dihydropyridine Compounds

The following tables summarize key ADMET parameters for a selection of dihydropyridine compounds. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Metabolic Stability of Dihydropyridine Analogs in Human Liver Microsomes [1]

Compound IDR1R2R3t½ (min)CLint (µL/min/mg protein)
DHP-1 (Reference)CH₃CH₃2-NO₂-Ph1546.2
DHP-2CH₂CH₃CH₂CH₃2-NO₂-Ph2527.7
DHP-3CH(CH₃)₂CH(CH₃)₂2-NO₂-Ph4515.4
DHP-4CH₃CH₃3-NO₂-Ph1838.5
DHP-5CH₃CH₃2-Cl-Ph3519.8
DHP-6CH₃CH₃2-CF₃-Ph5512.6

Note: A longer half-life (t½) and lower intrinsic clearance (CLint) are generally indicative of greater metabolic stability.[1]

Table 2: In Vitro CYP450 Inhibition Profile of Dihydropyridine Calcium Antagonists [2][3]

CompoundCYP1A2 (Ki, µM)CYP2C9 (Ki, µM)CYP2C19 (Ki, µM)CYP2D6 (Ki, µM)CYP3A4 (Ki, µM)
Nifedipine15.4>100>100>10012.7
Amlodipine23.6>100>100>10034.5
Nicardipine8.710.511.219.83.8
Benidipine12.519.813.525.67.8
Manidipine>10015.4>10022.110.2
Barnidipine>10018.912.821.36.5

Note: Lower Ki values indicate more potent inhibition of the respective CYP450 isoform.

Table 3: In Vitro Permeability and Plasma Protein Binding of Selected Dihydropyridines

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)
NifedipineHigh (Predicted)~92-98
AmlodipineLow to Moderate (Predicted)~93-98
NilvadipineNot widely reported97.5-98.7 (Human)
Novel DHP Analogs (Predicted)Variable (Good to Poor)Generally High (>90%)

Note: Caco-2 permeability is a key indicator of intestinal absorption. High plasma protein binding can affect the free drug concentration available to exert its pharmacological effect.

Comparison with Alternative Drug Classes

While dihydropyridines are effective calcium channel blockers, other classes of drugs are also used to treat similar conditions, each with distinct ADMET profiles.

Table 4: General ADMET Comparison of Antihypertensive Drug Classes

Drug ClassPrimary Metabolic PathwayCommon ADMET-Related Issues
Dihydropyridines CYP3A4 oxidation of the dihydropyridine ringExtensive first-pass metabolism, potential for drug-drug interactions involving CYP3A4.
Non-Dihydropyridine CCBs (e.g., Verapamil, Diltiazem)CYP3A4 and other CYPsPotent CYP3A4 inhibitors, leading to significant drug-drug interactions.
ACE Inhibitors (e.g., Lisinopril, Ramipril)Primarily renal excretion (Lisinopril); Hepatic metabolism to active form (Ramipril)Risk of accumulation in renal impairment.
Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan, Valsartan)CYP2C9 and CYP3A4 (Losartan); Minimal metabolism (Valsartan)Potential for CYP-mediated drug interactions (Losartan).
Beta-Blockers (e.g., Metoprolol, Propranolol)CYP2D6 (Metoprolol); Extensive hepatic metabolism (Propranolol)Genetic polymorphisms in CYP2D6 can affect plasma levels of Metoprolol.
Diuretics (e.g., Hydrochlorothiazide)Primarily renal excretionElectrolyte imbalances.

Experimental Protocols for Key ADMET Assays

Detailed and standardized methodologies are essential for generating reliable and comparable ADMET data.

Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of human intestinal absorption.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment:

    • The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the test compound in the samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. Bidirectional transport (A-to-B and B-to-A) is performed to determine the efflux ratio (ER), which indicates the involvement of active efflux transporters like P-glycoprotein.

hERG Potassium Channel Assay

This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia (QT prolongation). The gold standard method is patch-clamp electrophysiology.

  • Cell Line: A stable cell line expressing the hERG potassium channel (e.g., HEK293 or CHO cells) is used.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C).

    • A specific voltage-clamp protocol is applied to elicit the hERG tail current.

    • Baseline currents are recorded in the vehicle control solution.

    • The test compound is applied at increasing concentrations.

  • Data Analysis: The percentage of hERG current inhibition at each concentration is determined. The IC50 value (the concentration causing 50% inhibition) is calculated by fitting the concentration-response data to a suitable model.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.

  • Enzyme Source: Human liver microsomes or recombinant human CYP isozymes are used.

  • Incubation:

    • The test compound (at various concentrations), a specific CYP probe substrate, and the enzyme source are incubated in a phosphate buffer at 37°C.

    • The reaction is initiated by adding a NADPH-regenerating system.

    • The reaction is terminated after a specific time by adding a stop solution (e.g., acetonitrile).

  • Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The IC50 value for the inhibition of each CYP isozyme is calculated.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability. Equilibrium dialysis is a common method.

  • Apparatus: A rapid equilibrium dialysis (RED) device with a semipermeable membrane is used.

  • Procedure:

    • The test compound is added to plasma (human, rat, etc.).

    • The plasma sample is placed in one chamber of the RED device, and a protein-free buffer (e.g., PBS) is placed in the other chamber.

    • The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

    • Samples are taken from both chambers.

  • Analysis: The concentration of the test compound in the plasma and buffer chambers is determined by LC-MS/MS.

  • Data Analysis: The percentage of unbound and bound drug is calculated.

Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism, providing an indication of its in vivo clearance.

  • System: Human liver microsomes or hepatocytes are used.

  • Incubation:

    • The test compound is incubated with the microsomal or hepatocyte suspension at 37°C.

    • The reaction is initiated by adding a NADPH-regenerating system (for microsomes).

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • The reaction in each aliquot is stopped with a quenching solution.

  • Analysis: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[1]

Visualizing Experimental Workflows and Signaling Pathways

ADMET_Profiling_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity a1 Caco-2 Permeability Assay end Drug-likeness Assessment a1->end d1 Plasma Protein Binding d1->end m1 Metabolic Stability (Microsomes/Hepatocytes) m1->end m2 CYP450 Inhibition m2->end t1 hERG Assay t1->end t2 Cytotoxicity Assays t2->end start Novel Dihydropyridine Compound start->a1 start->d1 start->m1 start->m2 start->t1 start->t2

Caption: A typical experimental workflow for the ADMET profiling of novel compounds.

Dihydropyridine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell ltcc L-type Calcium Channel ca_influx Ca²⁺ Influx ltcc->ca_influx cam Calmodulin ca_influx->cam Activates mlck Myosin Light Chain Kinase (MLCK) cam->mlck Activates contraction Contraction mlck->contraction relaxation Relaxation dhp Dihydropyridine Compound dhp->ltcc Blocks dhp->relaxation Promotes

Caption: Simplified signaling pathway of dihydropyridine action in vascular smooth muscle cells.

References

Safety Operating Guide

Proper Disposal Procedures for 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS Number: 54881-17-3) was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for laboratory chemical waste management and inferred hazards from structurally similar compounds, which are often classified as skin, eye, and respiratory irritants.[1] Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.[2][3]

This guide provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous chemical structures, this compound should be handled as a hazardous substance. Primary anticipated hazards include irritation to the skin, eyes, and respiratory system.

Table 1: Inferred Hazard Data and Required PPE

Hazard CategoryInferred GHS Hazard StatementsRequired Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), lab coat, long pants, and closed-toe shoes.[4][5]
Eye Irritation H319: Causes serious eye irritationSafety goggles or a face shield.[4][5]
Respiratory Irritation H335: May cause respiratory irritationWork in a well-ventilated area or a chemical fume hood. A respirator may be necessary for handling large quantities or if dust is generated.[4][6]

Experimental Protocol: Step-by-Step Disposal Procedure

Objective: To safely collect and dispose of this compound waste in accordance with general hazardous waste protocols.

Materials:

  • Personal Protective Equipment (PPE) as specified in Table 1.

  • Designated hazardous waste container, compatible with solid chemical waste, with a secure lid.

  • Hazardous waste label.

  • Spatula or scoop for solid transfer.

  • Absorbent material for spill cleanup.

Procedure:

  • Preparation:

    • Ensure the designated hazardous waste container is in good condition, clean, and dry.

    • Affix a hazardous waste label to the container. Fill in the generator's name, location (lab number), and the date.

  • Waste Collection - Solid Compound:

    • Wearing all required PPE, carefully transfer the solid this compound waste into the designated hazardous waste container using a clean spatula or scoop.

    • Avoid generating dust. If the material is a fine powder, perform this transfer inside a chemical fume hood.

    • Securely close the lid of the waste container immediately after adding the waste.

    • Update the hazardous waste label with the full chemical name: "this compound" and the approximate quantity added. Do not use abbreviations.[1][7]

  • Waste Collection - Contaminated Labware:

    • Disposable Items: Disposable items such as weigh boats, contaminated gloves, and absorbent pads should be placed in a sealed bag within the solid hazardous waste container.

    • Non-disposable Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The resulting rinsate is considered hazardous waste and must be collected in a separate, clearly labeled liquid hazardous waste container for halogenated or non-halogenated solvents, as appropriate. After rinsing, wash the glassware with soap and water.

  • Spill Management:

    • In case of a small spill, cordon off the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Storage and Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[8]

    • Ensure the waste container is segregated from incompatible materials.[1][7]

    • Do not accumulate more than the permitted quantity of hazardous waste in the satellite area.

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7] Never dispose of this chemical down the drain or in the regular trash.[7][9]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Identify Waste: This compound assess_hazards Assess Hazards (Assume Skin/Eye/Respiratory Irritant) start->assess_hazards don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe waste_type What is the form of the waste? don_ppe->waste_type solid_waste Solid Chemical Waste waste_type->solid_waste Pure Solid contaminated_items Contaminated Items (Gloves, Weigh Boats) waste_type->contaminated_items Disposable contaminated_glassware Contaminated Glassware waste_type->contaminated_glassware Reusable collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_items Place in Solid Hazardous Waste Container contaminated_items->collect_items rinse_glassware Rinse with Solvent in Fume Hood contaminated_glassware->rinse_glassware storage Store Sealed Container in Satellite Accumulation Area collect_solid->storage collect_items->storage collect_rinsate Collect Rinsate in Labeled Liquid Hazardous Waste Container rinse_glassware->collect_rinsate wash_glassware Wash with Soap and Water rinse_glassware->wash_glassware collect_rinsate->storage ehs_pickup Arrange for EHS Hazardous Waste Pickup storage->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols

This document provides crucial safety and logistical information for the proper handling and disposal of 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS No. 54881-17-3). Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound. A risk assessment should be conducted to determine if additional PPE is required for specific procedures.[2]

PPE CategoryMinimum RequirementRecommended for
Hand Protection Chemical-resistant gloves (e.g., Nitrile)All handling procedures
Eye and Face Protection Safety glasses with side shields and a face shieldAll handling procedures, especially when there is a splash hazard
Body Protection Laboratory coatAll handling procedures
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. A NIOSH-approved respirator may be necessary for operations generating dust.Weighing, transferring solid material, or when adequate ventilation is not available
Footwear Closed-toe shoesRequired in all laboratory areas
Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the chemical.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]

Work Practices:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Inspect gloves before use and use proper glove removal technique to avoid skin contact.[3]

  • Prepare a designated area for handling the chemical and ensure a spill kit is readily accessible.[4]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.

  • Store locked up.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

IncidentFirst Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
Inhalation Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician immediately.
Spill Evacuate the area. Wear appropriate PPE and use a spill kit to contain and clean up the material. Avoid generating dust. Collect the spilled material in a suitable, closed container for disposal.[1]
Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Chemical: Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains.

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable laws and good laboratory practices.

Visualizing the Workflow for Safe Chemical Handling

To ensure a systematic and safe approach to working with this compound, the following workflow diagram outlines the essential steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handling_weigh Weigh Compound prep_area->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware handling_transfer->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: A workflow diagram illustrating the key stages of safe chemical handling, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Reactant of Route 2
6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.